CB 3705
Description
Properties
CAS No. |
5854-11-5 |
|---|---|
Molecular Formula |
C21H21N5O6 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30)/t16-/m0/s1 |
InChI Key |
UQFCLENKCDVITL-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CB 3705; CB-3705; CB3705; 5,8-Dideazafolic acid. |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of mRNA-3705: A Novel Therapeutic Strategy for Methylmalonic Acidemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder characterized by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This enzymatic defect disrupts the normal metabolism of certain amino acids and fatty acids, leading to the accumulation of toxic metabolites, primarily methylmalonic acid. The current standard of care for MMA is limited to dietary management and palliative treatments, with liver and/or kidney transplantation being the only effective long-term solution. mRNA-3705, an investigational therapeutic developed by Moderna, represents a promising new approach by directly addressing the underlying genetic cause of the disease. This document provides a comprehensive overview of the mechanism of action of mRNA-3705, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways.
Core Mechanism of Action
mRNA-3705 is a gene therapy that utilizes a modified messenger RNA (mRNA) sequence encoding the human MUT enzyme. This mRNA is encapsulated within a proprietary lipid nanoparticle (LNP) that serves as a delivery vehicle to target cells, primarily hepatocytes[1][2]. The fundamental principle of mRNA-3705's action is to provide the genetic instructions for the patient's own cellular machinery to synthesize a functional MUT enzyme, thereby restoring the deficient metabolic pathway[1][2][3].
The LNP delivery system is crucial for the efficacy of mRNA-3705. These nanoparticles are designed to protect the mRNA from degradation by ribonucleases in the bloodstream and facilitate its uptake into target cells[4]. Upon intravenous administration, the LNPs circulate and are engineered to be recognized by hepatocytes. This targeting is primarily achieved through the interaction of apolipoprotein E (ApoE), which adsorbs to the surface of the LNPs in the bloodstream, with the low-density lipoprotein receptor (LDLR) that is highly expressed on the surface of hepatocytes[5][6].
Once the LNP binds to the LDLR, it is internalized by the hepatocyte via endocytosis. Inside the endosome, the ionizable lipids within the LNP become protonated in the acidic environment, leading to the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm. In the cytoplasm, the cell's ribosomes translate the mRNA sequence into a functional human MUT protein. This newly synthesized enzyme is then trafficked to the mitochondria, where it can catalyze the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the citric acid cycle. By restoring this enzymatic function, mRNA-3705 aims to reduce the levels of toxic metabolites, such as methylmalonic acid, and alleviate the clinical manifestations of MMA.
Signaling and Cellular Pathway
The following diagram illustrates the cellular mechanism of action of mRNA-3705.
Preclinical Data
Preclinical studies in animal models of MMA have demonstrated the potential efficacy of mRNA-3705. These studies have shown that intravenous administration of a codon-optimized mRNA encoding human MUT, formulated in an LNP, can lead to the production of functional MUT enzyme in the liver, resulting in a reduction of disease-related biomarkers.
A second-generation drug product, mRNA-3705, was developed with enhancements over the initial candidate, mRNA-3704[1]. In preclinical studies, mRNA-3705 demonstrated superior efficacy.
| Parameter | mRNA-3705 vs. mRNA-3704 (at identical dose) | Reference |
| Hepatic MMUT Protein Expression | 2.1 to 3.4-fold higher | [1][7][8] |
| Reduction in Plasma Methylmalonic Acid | Greater and more sustained | [1][7] |
These preclinical data provided a strong rationale for the clinical development of mRNA-3705[1].
Clinical Development
mRNA-3705 is currently being evaluated in a Phase 1/2 clinical trial known as the "Landmark study" (NCT04899310)[3][9][10]. This is a global, open-label, dose-optimization and expansion study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in participants with isolated MMA due to MUT deficiency[3][10][11][12].
Landmark Study (NCT04899310) Overview
| Parameter | Description |
| Official Title | A Global, Phase 1/2, Open-Label, Dose Optimization Study to Evaluate the Safety, Tolerability, Pharmacodynamics, and Pharmacokinetics of mRNA-3705 in Participants With Isolated Methylmalonic Acidemia Due to Methylmalonyl-CoA Mutase Deficiency |
| Phase | 1/2 |
| Study Design | Part 1: Dose Optimization; Part 2: Dose Expansion |
| Participants | Individuals aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency |
| Intervention | mRNA-3705 administered via intravenous (IV) infusion |
| Dosing Frequency | Every 2 or 3 weeks in Part 1 |
| Primary Objectives | To assess the safety and tolerability of mRNA-3705 |
| Secondary Objectives | To evaluate the pharmacokinetics and pharmacodynamics of mRNA-3705 |
As of August 2023, interim safety data from the Landmark study have been encouraging, with no deaths or discontinuations due to safety-related reasons reported[8].
Experimental Protocols
Preclinical Mouse Model Studies
Animal Models: Preclinical efficacy of mRNA-3705 was evaluated in two mouse models of MMA:
-
Mut-/-;TgINS-CBA-G715V mice, which represent a severe, neonatal-lethal model of MMA.
-
CD-1 mice were also used in pharmacokinetic studies to assess the distribution and clearance of the hMUT mRNA[13].
Drug Administration: mRNA-3705 was administered as a single intravenous (IV) bolus dose to the mice[13].
Measurement of MUT Protein Expression:
-
Method: Western Blotting.
-
Procedure: Liver tissue was collected from the mice at specified time points post-administration. Total protein was extracted, and the lysates were separated by SDS-PAGE. The proteins were then transferred to a membrane and probed with a primary antibody specific for human methylmalonyl-CoA mutase. A secondary antibody conjugated to a detectable marker was used for visualization and quantification[14]. Densitometry was used to quantify the relative abundance of the MUT protein[15].
Measurement of Plasma Methylmalonic Acid:
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Procedure: Blood samples were collected from the mice, and plasma was separated. An internal standard (e.g., deuterated MMA) was added to the plasma samples. Proteins were precipitated, and the supernatant was analyzed by LC-MS/MS. The concentration of MMA was determined by comparing the peak area ratio of MMA to the internal standard against a standard curve[4][16][17][18].
Clinical Trial Protocol: Landmark Study (NCT04899310)
Study Population:
-
Inclusion Criteria:
-
Age 1 year or older.
-
Confirmed diagnosis of isolated MMA due to MUT deficiency by molecular genetic testing.
-
Body weight of at least 11.0 kg.
-
Blood vitamin B12 level within the normal range (or elevated due to supplementation).
-
Willingness to use effective contraception for sexually active participants.
-
-
Exclusion Criteria:
-
Diagnosis of other subtypes of MMA (e.g., cblA, cblB) or combined MMA with homocystinuria.
-
Previous gene therapy for MMA.
-
History of or planned organ transplantation.
-
Clinically significant medical conditions not related to MMA.
-
Study Design and Procedures: The study consists of two main parts: a dose-optimization phase (Part 1) and a dose-expansion phase (Part 2)[9][12].
-
Screening Period: Up to 30 days to confirm eligibility.
-
Observation Period: 48-72 hours before the first dose to collect baseline data.
-
Treatment Period:
-
Follow-up Period: Participants are followed for up to 2 years after the last dose, or they may enroll in an extension study.
Pharmacokinetic (PK) Assessments:
-
Blood samples are collected at various time points before and after mRNA-3705 administration to measure the concentration of the hMUT mRNA.
-
Key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life will be determined.
Pharmacodynamic (PD) Assessments:
-
Biomarkers:
-
Plasma methylmalonic acid levels are measured at regular intervals to assess the biological activity of the newly synthesized MUT enzyme.
-
Other relevant biomarkers may also be assessed.
-
-
Clinical Endpoints:
-
Frequency and severity of metabolic decompensation events.
-
Growth and development parameters.
-
Quality of life assessments.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow of the preclinical and clinical evaluation of mRNA-3705.
Conclusion
mRNA-3705 represents a pioneering therapeutic approach for methylmalonic acidemia, with a mechanism of action that targets the fundamental cause of the disease. By delivering mRNA encoding for the MUT enzyme via a targeted LNP system, it enables the patient's own cells to produce the missing functional protein. Preclinical data have demonstrated the potential of this approach, and the ongoing Phase 1/2 Landmark study will provide crucial insights into its safety and efficacy in individuals with MMA. The successful development of mRNA-3705 could offer a transformative treatment option for patients with this debilitating and life-threatening genetic disorder.
References
- 1. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
- 3. research.chop.edu [research.chop.edu]
- 4. Quantitation of methylmalonic acid in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. mRNA-3705 / Moderna [delta.larvol.com]
- 8. mRNA-3705 for Methylmalonic Acidemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. allclinicaltrials.com [allclinicaltrials.com]
- 12. A Study to Assess Safety, Pharmacokinetics, and Pharmacodynamics of mRNA-3705 in Participants With Isolated Methylmalonic Acidemia | Clinical Research Trial Listing [centerwatch.com]
- 13. Characterizing the mechanism of action for mRNA therapeutics for the treatment of propionic acidemia, methylmalonic acidemia, and phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteomics Reveals that Methylmalonyl-CoA Mutase Modulates Cell Architecture and Increases Susceptibility to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of a Simple Method for Methylmalonic Acid Analysis in Human Plasma by LC-MS/MS [restek.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. A Simple and Sensitive Method for Quantitative Measurement of Methylmalonic Acid by Turbulent Flow Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of mRNA-3705: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder characterized by the inability to properly metabolize certain amino acids and fats. This leads to the accumulation of toxic metabolites, primarily methylmalonic acid, causing a cascade of severe health issues including recurrent metabolic crises, neurological damage, and progressive multi-organ disease. The most common form of MMA is caused by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). Current treatment options are limited and primarily focus on dietary management and palliative care, with liver or combined liver and kidney transplantation being the only effective long-term solutions.[1][2][3][4]
mRNA-3705, an investigational therapeutic developed by Moderna, Inc., represents a novel approach to treating MMA due to MUT deficiency.[5][6] This second-generation messenger RNA (mRNA) therapy is designed to deliver the genetic instructions for producing a functional MUT enzyme directly to the patient's cells.[5][7] Encapsulated within a proprietary lipid nanoparticle (LNP), mRNA-3705 is administered intravenously and aims to restore the missing or dysfunctional protein, thereby addressing the underlying cause of the disease.[1][2][3][4][5][8] Preclinical studies have demonstrated promising results, and the therapy is currently being evaluated in a Phase 1/2 clinical trial (the "Landmark study," NCT04899310).[4][7][9][10][11] This document provides a comprehensive technical overview of the discovery and development of mRNA-3705, including its mechanism of action, preclinical and clinical data to date, and the experimental methodologies employed.
The Pathophysiology of Methylmalonic Acidemia and the Rationale for mRNA-3705
The Metabolic Pathway and Consequences of MUT Deficiency
Methylmalonic acidemia is an autosomal recessive disorder of amino acid metabolism.[12] The core of the disease lies in a defect in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a critical step in the catabolism of several branched-chain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[12][13] This conversion is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), which requires adenosylcobalamin (a derivative of vitamin B12) as a cofactor.[12]
In individuals with MUT deficiency, the blockage of this pathway leads to the accumulation of methylmalonyl-CoA and its upstream precursor, propionyl-CoA. These are subsequently hydrolyzed to their corresponding acids, methylmalonic acid and propionic acid, which build up to toxic levels in the blood and tissues.[13] The accumulation of these organic acids disrupts multiple cellular processes, including:
-
Mitochondrial Dysfunction: High concentrations of methylmalonic acid can inhibit succinate dehydrogenase and other components of the electron transport chain, leading to impaired energy production.[14]
-
Secondary Metabolic Disturbances: The toxic metabolites can interfere with other metabolic pathways, such as the urea cycle, leading to hyperammonemia.[13]
-
Neurological Damage: The brain is particularly vulnerable to the toxic effects of these metabolites, which can lead to neuronal cell apoptosis and the neurological complications often seen in MMA patients.[14]
The following diagram illustrates the affected metabolic pathway in MMA.
Mechanism of Action of mRNA-3705
mRNA-3705 is designed to overcome the genetic defect in MMA by providing a transient source of mRNA encoding the human MUT enzyme.[5] The therapeutic is composed of two key components:
-
Modified mRNA: The mRNA sequence is codon-optimized for efficient translation and contains modified nucleosides to reduce immunogenicity and enhance stability.
-
Lipid Nanoparticle (LNP): The mRNA is encapsulated within a proprietary LNP that protects it from degradation in the bloodstream and facilitates its uptake into target cells, primarily hepatocytes.[1][2][3][4][5][8]
Once administered intravenously, the LNPs are taken up by the cells, and the mRNA is released into the cytoplasm. The cell's translational machinery then uses the mRNA as a template to synthesize the functional MUT protein. This newly synthesized enzyme is expected to localize to the mitochondria and catalyze the conversion of methylmalonyl-CoA to succinyl-CoA, thereby restoring the metabolic pathway and reducing the levels of toxic metabolites.
The following diagram illustrates the proposed mechanism of action of mRNA-3705.
Preclinical Development
In Vivo Efficacy in Mouse Models of MMA
Preclinical studies were conducted in two mouse models of MMA to evaluate the efficacy and safety of mRNA-3705. These studies compared mRNA-3705 to a first-generation version of the drug, mRNA-3704. The key findings from these studies are summarized below.
Table 1: Preclinical Efficacy of mRNA-3705 in Mouse Models of MMA
| Parameter | Finding | Source |
| Hepatic MMUT Protein Expression | mRNA-3705 produced 2.1-3.4-fold higher levels of hepatic MMUT protein compared to mRNA-3704 at the same dose. | [7] |
| Plasma Methylmalonic Acid | mRNA-3705 resulted in greater and more sustained reductions in plasma methylmalonic acid levels compared to mRNA-3704. | [7] |
| Long-term Safety and Efficacy | Both mRNA-3705 and mRNA-3704 showed long-term safety and efficacy in the mouse models. | [7] |
These preclinical data provided a strong rationale for advancing mRNA-3705 into clinical development.[7]
Experimental Protocols (Representative)
Detailed experimental protocols for the preclinical studies of mRNA-3705 are not publicly available. However, a general workflow for such studies can be inferred from standard practices in the field of mRNA therapeutics.
-
Plasmid DNA Template: A linearized plasmid DNA template containing the codon-optimized human MUT gene downstream of a T7 promoter is used.
-
In Vitro Transcription Reaction: The plasmid template is incubated with T7 RNA polymerase, ribonucleoside triphosphates (including a modified nucleotide like N1-methylpseudouridine), and an RNAse inhibitor in a transcription buffer.
-
Purification: The resulting mRNA is purified using chromatography techniques to remove the DNA template, enzymes, and unincorporated nucleotides.
-
Lipid Mixture Preparation: A mixture of lipids (an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid) is dissolved in ethanol.
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA in an aqueous buffer are rapidly mixed using a microfluidic device. This process leads to the self-assembly of the LNPs with the mRNA encapsulated inside.
-
Purification and Concentration: The LNP formulation is purified and concentrated using tangential flow filtration to remove ethanol and non-encapsulated mRNA.
-
Animal Models: Genetically engineered mouse models of MMA that mimic the human disease are used.
-
Dosing: mRNA-3705 is administered intravenously at various dose levels.
-
Sample Collection: Blood and tissue samples are collected at different time points post-administration.
-
Analysis:
-
MMUT Protein Expression: Hepatic MMUT protein levels are quantified using methods like Western blotting or mass spectrometry.
-
Metabolite Levels: Plasma levels of methylmalonic acid and other relevant biomarkers are measured using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Safety Assessment: General health, body weight, and clinical signs are monitored. Histopathological analysis of major organs is performed at the end of the study.
-
The following diagram outlines a general experimental workflow for the preclinical development of an mRNA therapeutic like mRNA-3705.
Clinical Development
Phase 1/2 "Landmark" Study (NCT04899310)
mRNA-3705 is currently being evaluated in a global, Phase 1/2, open-label, dose-optimization study known as the "Landmark study".[4][9][11] The study is designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in participants with isolated MMA due to MUT deficiency.[4][10][11]
Table 2: Overview of the Phase 1/2 "Landmark" Study (NCT04899310)
| Aspect | Description | Source |
| Official Title | A Global, Phase 1/2, Open-Label, Dose Optimization Study to Evaluate the Safety, Tolerability, Pharmacodynamics, and Pharmacokinetics of mRNA-3705 in Participants with Isolated Methylmalonic Acidemia Due to Methylmalonyl-CoA Mutase Deficiency | [4][11] |
| Study Design | Adaptive, open-label, dose-optimization and dose-expansion study | [8] |
| Patient Population | Individuals aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency | [4][9][11] |
| Intervention | mRNA-3705 administered via intravenous infusion | [4][5][9][11] |
| Primary Endpoints | Safety and tolerability | [15] |
| Secondary Endpoints | Pharmacokinetic parameters, change in blood methylmalonic acid and 2-methylcitric acid (2-MC) levels | [15] |
| Exploratory Endpoints | Frequency of metabolic decompensation events (MDEs), MMA-related hospitalizations, patient-centered outcome measures | [15] |
The study consists of two parts: a dose-optimization stage and a potential dose-expansion stage.[15] Participants receive multiple doses of mRNA-3705 over a treatment period, after which they may be eligible to enroll in an extension study to evaluate long-term safety and efficacy.[1]
Clinical Data to Date
As of the latest publicly available information, detailed quantitative data from the Phase 1/2 study have not been fully disclosed. However, interim safety data has been reported.
Table 3: Interim Safety Data from the Phase 1/2 Study of mRNA-3705 (as of August 25, 2023)
| Safety Outcome | Finding | Source |
| Deaths | No deaths reported | [15] |
| Discontinuations due to Safety | No discontinuations due to safety-related reasons | [15] |
Moderna has announced that interim data from the Phase 1/2 study will be presented at the 2025 International Congress of Inborn Errors of Metabolism.[16] This presentation is expected to provide the first detailed look at the quantitative efficacy and safety of mRNA-3705 in patients.
Experimental Protocols (Clinical)
The detailed protocols for the clinical assays used in the Landmark study are not publicly available. However, based on the study's endpoints, the following types of assays are being employed.
-
Adverse Event Monitoring: Systematic collection of all adverse events experienced by study participants.
-
Clinical Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters.
-
Vital Signs and Physical Examinations: Regular assessments of vital signs and overall health status.
-
Quantification of mRNA-3705 in Plasma: Development and validation of an assay (likely RT-qPCR-based) to measure the concentration of the MUT mRNA in plasma samples collected at various time points after dosing.
-
Metabolite Quantification: Measurement of methylmalonic acid and 2-methylcitric acid levels in blood and/or urine using LC-MS/MS.
-
MUT Enzyme Activity Assay: An assay to measure the activity of the MUT enzyme in a relevant tissue or cell type (e.g., peripheral blood mononuclear cells) could be employed, although this is not explicitly stated in the public study records. A common method for this is to measure the conversion of methylmalonyl-CoA to succinyl-CoA using HPLC or LC-MS/MS to quantify the product.[17][18]
-
Clinical Outcome Assessment: Tracking the frequency and severity of metabolic decompensation events and MMA-related hospitalizations through patient diaries and medical record review.
Future Directions
The development of mRNA-3705 is ongoing, with several key milestones on the horizon. The presentation of interim data from the Phase 1/2 study will be a critical step in understanding the therapeutic potential of this novel treatment. Positive results would pave the way for pivotal studies and potential regulatory submission.
Furthermore, the selection of mRNA-3705 for the U.S. FDA's START (Support for Clinical Trials Advancing Rare Disease Therapeutics) pilot program is expected to accelerate its development by providing enhanced communication and guidance from the regulatory agency.[8]
Conclusion
mRNA-3705 represents a promising new therapeutic modality for patients with methylmalonic acidemia due to MUT deficiency. By directly addressing the underlying genetic defect, it has the potential to be a disease-modifying therapy. The preclinical data are encouraging, and the ongoing Phase 1/2 clinical trial will provide crucial insights into its safety and efficacy in humans. The successful development of mRNA-3705 would not only offer a much-needed treatment option for patients with MMA but also further validate the potential of mRNA technology for treating a wide range of genetic disorders.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Events & Presentations - Moderna [investors.modernatx.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moderna's Investigational Therapeutic for Methylmalonic Acidemia (mRNA-3705) Selected by U.S. Food & Drug Administration for START Pilot Program - BioSpace [biospace.com]
- 9. Trial Details [trials.modernatx.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. research.chop.edu [research.chop.edu]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Methylmalonic acidemia: Neurodevelopment and neuroimaging [frontiersin.org]
- 15. s29.q4cdn.com [s29.q4cdn.com]
- 16. accessnewswire.com [accessnewswire.com]
- 17. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methylmalonyl-CoA Mutase (MUT) in Methylmalonic Acidemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylmalonic acidemia (MMA) is a severe, autosomal recessive inborn error of metabolism primarily caused by the deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This enzyme, encoded by the MUT gene, plays a critical role in the catabolism of several amino acids and odd-chain fatty acids. Its deficiency leads to the accumulation of toxic metabolites, most notably methylmalonic acid, resulting in a wide spectrum of clinical manifestations, from life-threatening neonatal ketoacidosis to chronic, multisystemic complications affecting the kidneys, brain, and other organs. This guide provides an in-depth technical overview of the MUT enzyme, its function, the pathophysiology of MUT-deficient MMA, and the experimental methodologies used to study this debilitating disorder.
Introduction
Methylmalonyl-CoA mutase (EC 5.4.99.2) is a vitamin B12-dependent enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[1][2][3] This reaction is a crucial step in the metabolic pathway that links the breakdown of branched-chain amino acids (valine, isoleucine, threonine, and methionine), odd-chain fatty acids, and cholesterol to the tricarboxylic acid (TCA) cycle.[2][3][4] A deficiency in MUT activity, most commonly due to mutations in the MUT gene on chromosome 6p12.3, leads to the accumulation of methylmalonyl-CoA and its hydrolysis product, methylmalonic acid, in bodily fluids and tissues.[5][6] This accumulation is the hallmark of MUT-type methylmalonic acidemia, a clinically heterogeneous disorder with significant morbidity and mortality.[7][8]
The severity of MUT-type MMA is often correlated with the residual activity of the MUT enzyme. Patients with mut0 mutations have no detectable enzyme activity and typically present with a severe, early-onset phenotype.[7] In contrast, individuals with mut- mutations have some residual, albeit reduced, enzyme activity and may present with a later onset and a more variable clinical course.[7] Understanding the intricate role of the MUT enzyme is paramount for the development of effective therapeutic strategies for this devastating disease.
The MUT Enzyme: Structure and Function
The human MUT enzyme is a homodimer located in the mitochondrial matrix.[1][9] Each monomer consists of two main domains: an N-terminal substrate-binding domain and a C-terminal cofactor-binding domain that binds adenosylcobalamin (AdoCbl), the active form of vitamin B12.[2][3][9] The catalytic mechanism is a radical-based reaction initiated by the homolytic cleavage of the cobalt-carbon bond of AdoCbl, a process that is dramatically enhanced by the binding of the substrate, methylmalonyl-CoA.[10] This generates a highly reactive 5'-deoxyadenosyl radical that abstracts a hydrogen atom from the substrate, initiating the carbon skeleton rearrangement to form succinyl-CoA.[10]
Pathophysiology of MUT-Deficient MMA
The enzymatic block in the MUT-catalyzed reaction has profound metabolic consequences. The accumulation of methylmalonyl-CoA and propionyl-CoA leads to the formation and excretion of several abnormal metabolites, including methylmalonic acid, propionic acid, methylcitrate, and 3-hydroxypropionate.[11][12] These metabolites are not merely biomarkers but are believed to exert direct toxic effects on various cellular processes.
The pathophysiology of MMA is complex and multifactorial, involving:
-
Mitochondrial Dysfunction: The accumulation of toxic acyl-CoA species can impair the function of the electron transport chain and the TCA cycle, leading to a state of energy deficiency.[13][14]
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) has been observed in cellular and animal models of MMA, contributing to cellular damage.[14][15]
-
Secondary Inhibition of other Metabolic Pathways: Accumulated metabolites can inhibit key enzymes in other pathways, such as the urea cycle, leading to hyperammonemia.[13]
-
Aberrant Acylation: Recent studies have highlighted the role of non-enzymatic acylation of proteins by reactive acyl-CoA species, which can alter protein function.
Quantitative Data in MUT-Deficient MMA
MUT Enzyme Kinetics
The kinetic properties of the MUT enzyme are crucial for understanding its function and the impact of mutations. The Michaelis constant (Km) for the cofactor adenosylcobalamin (AdoCbl) and the substrate methylmalonyl-CoA, as well as the maximum reaction velocity (Vmax), have been determined for the wild-type enzyme and various mutant forms.
| Enzyme Variant | Km for AdoCbl (μM) | Vmax (% of Wild-Type) | Reference(s) |
| Wild-Type | ~0.04 - 0.2 | 100% | [3][16] |
| G94V | Increased 40-fold | ~0.2% | [16] |
| Y231N | Increased 900-fold | ~10% | [16] |
| R369H | Increased 100-fold | ~2% | [16] |
| G623R | Increased 500-fold | ~1.5% | [16] |
| H678R | Increased 200-fold | ~3% | [16] |
| G717V | Increased 400-fold | ~100% | [16] |
Frequency of Common MUT Gene Mutations
A wide spectrum of mutations in the MUT gene has been identified in patients with MMA. The frequency of these mutations can vary across different populations.
| Mutation | Exon | Allelic Frequency (in specific cohorts) | Reference(s) |
| c.322C>T (p.R108C) | 2 | High frequency in some populations | [17][18] |
| c.655A>T (p.N219Y) | - | Recurrent in Caucasian patients | [6] |
| c.729_730insT | - | Common in Chinese patients | [6] |
| c.1106G>A (p.R369H) | - | Recurrent across ethnic backgrounds | [6][17] |
| c.1630_1631delGGinsTA (p.G544X) | - | Common in Asian patients | [6][18] |
| c.2150G>T (p.G717V) | - | Common in African-American patients | [6] |
Clinical Trial Data for mRNA-3705
A clinical trial (The Landmark Study, NCT04899310) is currently evaluating the safety and efficacy of mRNA-3705, an investigational mRNA therapy designed to deliver a functional copy of the MUT gene.[19][20]
| Trial Identifier | Phase | Status | Intervention | Enrollment | Start-End Dates |
| NCT04899310 | 1/2 | Recruiting | mRNA-3705 | 63 | Aug 2021 - Aug 2028 |
Experimental Protocols
Methylmalonyl-CoA Mutase Activity Assay
The measurement of MUT enzyme activity is fundamental for the diagnosis of MMA and for research purposes. Several methods have been developed, with the most common ones relying on the quantification of the product, succinyl-CoA.
Principle: The assay measures the conversion of methylmalonyl-CoA to succinyl-CoA in a cell or tissue lysate. The reaction is initiated by the addition of the substrate and cofactor and stopped after a defined incubation period. The amount of succinyl-CoA produced is then quantified.
Methodology Overview (based on HPLC and UPLC-MS/MS methods): [21][22][23]
-
Sample Preparation:
-
Enzyme Reaction:
-
The lysate is pre-incubated with adenosylcobalamin (AdoCbl) to ensure the formation of the holoenzyme.[23]
-
The reaction is initiated by adding methylmalonyl-CoA.[23]
-
The reaction mixture is incubated at 37°C for a specific time.
-
The reaction is terminated by the addition of an acid, such as trichloroacetic acid.[23]
-
-
Quantification of Succinyl-CoA:
-
High-Performance Liquid Chromatography (HPLC):
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
-
MUT Gene Sequencing
Identifying the causative mutations in the MUT gene is essential for genetic counseling and for genotype-phenotype correlation studies.
Principle: The coding regions and exon-intron boundaries of the MUT gene are amplified from the patient's genomic DNA and sequenced to identify any variations from the reference sequence.
Methodology Overview (Sanger Sequencing): [18][24]
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes or other patient samples.
-
PCR Amplification: The 13 exons of the MUT gene are amplified using specific primers.[18]
-
Sequencing: The PCR products are sequenced using a fluorescent dye-terminator method (Sanger sequencing).[24]
-
Data Analysis: The obtained sequences are compared to the reference MUT gene sequence to identify any mutations.
Cellular Models of MUT Deficiency
Cellular models are invaluable tools for studying the molecular mechanisms of MMA and for testing potential therapeutic interventions.
Principle: The expression of the MUT gene is knocked down or knocked out in a human cell line to create a cellular model of the disease.
Methodology Overview (CRISPR/Cas9 and siRNA): [13][14][15][25][26][27]
-
Gene Knockout (CRISPR/Cas9):
-
A guide RNA (gRNA) targeting an early exon of the MUT gene is designed.[25][26][27]
-
The gRNA and the Cas9 nuclease are introduced into a human cell line (e.g., HEK293 or fibroblasts).[14][15][25][26][27]
-
Cas9 creates a double-strand break in the DNA, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in a frameshift mutation and a premature stop codon.[25][26][27]
-
Single-cell clones are isolated and screened for the desired knockout.[25][26][27]
-
-
Gene Knockdown (siRNA):
Visualizations
Metabolic Pathway of Propionate Catabolism
Experimental Workflow for MUT Activity Assay
Logical Relationship of MUT Deficiency and Pathophysiology
Conclusion
The MUT enzyme is a cornerstone of intermediary metabolism, and its deficiency has devastating consequences. A thorough understanding of its structure, function, and the downstream effects of its impairment is essential for the development of novel therapeutic strategies for methylmalonic acidemia. This guide has provided a comprehensive overview of the current knowledge of the MUT enzyme, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and clinicians working to combat this challenging disease. Future research, including ongoing clinical trials of gene and mRNA therapies, holds the promise of significantly improving the prognosis for individuals with MUT-deficient MMA.
References
- 1. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 2. Functional Characterization and Categorization of Missense Mutations that Cause Methylmalonyl‐CoA Mutase (MUT) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Methylmalonic Acidemia: Overview, Etiology and Neuropathology, Evaluation of Methylmalonic Acidemia [emedicine.medscape.com]
- 5. Methylmalonyl-CoA mutase - Wikiwand [wikiwand.com]
- 6. Mutation Profile of the MUT Gene in Chinese Methylmalonic Aciduria Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic phenotype of methylmalonic acidemia in mice and humans: the role of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Structures of the Human GTPase MMAA and Vitamin B12-dependent Methylmalonyl-CoA Mutase and Insight into Their Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical outcomes of patients with mut-type methylmalonic acidemia identified through expanded newborn screening in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Label-Free Quantitative Proteomics in a Methylmalonyl-CoA Mutase-Silenced Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Identification of Novel Mutations in the MMAA and MUT Genes among Methylmalonic Aciduria Families - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Analysis of the MUT gene mutations in patients with methylmalonic acidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trial Details [trials.modernatx.com]
- 20. UCLA Methylmalonic Acidemia Trial → Long-Term Safety and Clinical Activity of mRNA-3705 in Participants Previously Enrolled in Other Clinical Studies of mRNA-3705 [ucla.clinicaltrials.researcherprofiles.org]
- 21. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bevital.no [bevital.no]
- 24. Molecular Genetics Clinical Identification of a Familial Mutation | MLabs [mlabs.umich.edu]
- 25. Research Collection | ETH Library [research-collection.ethz.ch]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
Foundational Research on Thymidylate Synthase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] By catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) using the cofactor 5,10-methylenetetrahydrofolate (CH2THF), TS provides the sole intracellular source of dTMP.[1][2] Inhibition of this enzyme leads to a depletion of dTMP, resulting in "thymineless death," characterized by DNA damage and the induction of apoptosis in rapidly dividing cells.[2] This pivotal role in cell proliferation has established TS as a key target for cancer chemotherapy for over four decades.[1][3]
The development of TS inhibitors has evolved significantly, from the initial discovery of fluoropyrimidines to the rational design of folate-based and non-classical inhibitors. These agents can be broadly categorized based on their chemical structure and mechanism of interaction with the enzyme.
Classification of Thymidylate Synthase Inhibitors
Thymidylate synthase inhibitors are primarily classified into two major groups:
-
Classical Antifolates: These are structural analogs of the natural folate cofactor, CH2THF.[4] They typically possess a glutamate moiety, which facilitates intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[1] Polyglutamation enhances their cellular retention and inhibitory potency.[1] However, their reliance on folate transport systems and polyglutamylation can lead to the development of drug resistance.[4] Prominent examples include Raltitrexed and Pemetrexed.
-
Non-classical Antifolates: These inhibitors are not structural analogs of folic acid and often lack a glutamate tail.[4] They are typically more lipophilic and can enter cells independently of the reduced folate carrier.[4] Their activity is not dependent on polyglutamylation, which can be an advantage in overcoming certain resistance mechanisms.[5] Nolatrexed is a key example of a non-classical TS inhibitor.
-
Fluoropyrimidines: This class, most notably 5-fluorouracil (5-FU), represents a cornerstone of cancer chemotherapy. 5-FU is a prodrug that is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[6] FdUMP forms a stable ternary complex with TS and CH2THF, effectively blocking the enzyme's catalytic activity.[6]
Quantitative Analysis of Inhibitor Potency
The efficacy of thymidylate synthase inhibitors is quantified through various biochemical and cellular assays, primarily determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme or the viability of cells by 50%.[7] The Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher binding affinity.
Below is a summary of the inhibitory potency of key TS inhibitors against the enzyme and various cancer cell lines.
| Inhibitor | Type | Target | Parameter | Value | Reference(s) |
| Raltitrexed (Tomudex, ZD1694) | Classical Antifolate | L1210 cells | IC50 | 9 nM | [8][9] |
| Human Colon Cancer Cell Lines | IC50 | 5.3–59.0 nM | [10] | ||
| Pemetrexed (Alimta, LY231514) | Classical Antifolate | NSCLC Cell Lines | IC50 | Varies (e.g., ~0.5 µM to ~43.8 µM in resistant lines) | [11] |
| Human Colon Cancer Cell Lines | IC50 | 11.0–1570 nM | [10] | ||
| 5-Fluorouracil (5-FU) | Fluoropyrimidine | Human Colon Cancer Cell Lines | IC50 | 0.8–43.0 µM | [10] |
| MKN45 Gastric Cancer Cells | IC50 | 1.36 ± 0.24 µM | |||
| Nolatrexed (Thymitaq, AG337) | Non-classical Antifolate | Human Thymidylate Synthase | Ki | 11 nM | [12][13] |
| Murine and Human Cell Lines | IC50 | 0.39–6.6 µM | [12] | ||
| Human Colon Cancer Cell Lines | IC50 | 1.3–5.3 µM (most lines) | [10] | ||
| ZD9331 (Plevitrexed) | Non-classical Antifolate | Thymidylate Synthase | Ki | ~0.4 nM | |
| Human Tumor Cell Lines | IC50 | ~5–100 nM | [1] | ||
| BGC 945 | Classical Antifolate (α-FR targeted) | Thymidylate Synthase | Ki | 1.2 nM | [14] |
| α-FR-overexpressing Human Tumor Cell Lines | IC50 | ~1–300 nM | [14] | ||
| CB3717 | Classical Antifolate | Human Thymidylate Synthetase | Ki | 4.9 nM | [15] |
| L1210 TS | Ki | 10 nM (for ICI 198583, an analog) | [16] |
Signaling Pathways and Drug Action
The inhibition of thymidylate synthase has profound effects on cellular metabolism and signaling, ultimately leading to cell cycle arrest and apoptosis. The following diagram illustrates the central role of TS in dTMP synthesis and the mechanism of action of its inhibitors.
Experimental Protocols
A variety of in vitro assays are employed to characterize the activity and efficacy of thymidylate synthase inhibitors. Detailed methodologies for key experiments are provided below.
Thymidylate Synthase Enzyme Activity Assay (Spectrophotometric)
This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from CH2THF during the conversion of dUMP to dTMP.
Materials:
-
Recombinant human thymidylate synthase (hTS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 6.5 mM dithiothreitol (DTT)
-
dUMP solution (10 mM stock)
-
CH2THF solution (1 mM stock)
-
Inhibitor stock solutions (in DMSO or appropriate solvent)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Assay Buffer
-
dUMP (final concentration, e.g., 100 µM)
-
Varying concentrations of the test inhibitor or vehicle control (e.g., DMSO).
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding CH2THF (final concentration, e.g., 50 µM).
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Tritium Release Assay for Thymidylate Synthase Activity
This highly sensitive assay measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.
Materials:
-
[5-³H]dUMP (radiolabeled substrate)
-
Unlabeled dUMP
-
CH2THF
-
Cell or tissue extracts containing TS, or purified TS
-
Assay buffer (as described in the spectrophotometric assay)
-
Activated charcoal suspension (e.g., 5% w/v in water)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, unlabeled dUMP, [5-³H]dUMP, CH2THF, and varying concentrations of the inhibitor.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Start the reaction by adding the enzyme source (cell extract or purified TS).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a volume of activated charcoal suspension. The charcoal binds to the unreacted [5-³H]dUMP.
-
Incubate on ice for 10-15 minutes to allow for complete adsorption.
-
Centrifuge the tubes at high speed (e.g., 12,000 x g) for 5 minutes to pellet the charcoal.
-
Transfer a portion of the supernatant (which contains the released ³H in the form of ³H₂O) to a scintillation vial.
-
Add scintillation cocktail, mix well, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of ³H released and determine the enzyme activity and inhibitor potency as described for the spectrophotometric assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
TS inhibitor stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the TS inhibitor (typically in a serial dilution) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Workflow for Inhibitor Screening and Characterization
The discovery and development of novel thymidylate synthase inhibitors follow a structured workflow, from initial screening to detailed mechanistic studies.
Logical Relationships in Inhibitor Design
The rational design of thymidylate synthase inhibitors involves considering various factors that influence their efficacy, selectivity, and potential for resistance.
Conclusion
The foundational research on thymidylate synthase inhibitors has provided a rich understanding of their mechanism of action and has led to the development of several clinically important anticancer drugs. The continued exploration of the structural biology of TS, coupled with innovative drug design strategies, holds promise for the development of next-generation inhibitors with improved efficacy, selectivity, and the ability to overcome mechanisms of drug resistance. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies that form the basis of research in this critical area of oncology drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibition of thymidine phosphorylase can reverse acquired 5FU-resistance in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Raltitrexed - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Significance of thymidylate synthase for resistance to pemetrexed in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Thymidylate Synthase | BioChemPartner [biochempartner.com]
- 14. BGC 945, a novel tumor-selective thymidylate synthase inhibitor targeted to alpha-folate receptor-overexpressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The biochemical pharmacology of the thymidylate synthase inhibitor, 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583) - PubMed [pubmed.ncbi.nlm.nih.gov]
CB3717: A Selective Antifolate Compound Targeting Thymidylate Synthase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate that has been instrumental in the study of cancer therapeutics. It is a potent and highly specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] This specificity of action made CB3717 a valuable tool for understanding the cellular consequences of TS inhibition and a prototype for the development of other TS-targeting chemotherapeutic agents. This technical guide provides a comprehensive overview of CB3717, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Core Concepts: Mechanism of Action
CB3717 exerts its cytotoxic effects by directly inhibiting thymidylate synthase. It acts as a classical competitive inhibitor with respect to the binding of the natural folate cofactor, 5,10-methylenetetrahydrofolate (CH₂-THF), to the enzyme's active site.[3] By blocking the binding of CH₂-THF, CB3717 prevents the methylation of deoxyuridine monophosphate (dUMP) to dTMP.
The inhibition of thymidylate synthase leads to a cascade of downstream cellular events:
-
Depletion of dTTP: The direct consequence of TS inhibition is the depletion of the intracellular pool of deoxythymidine triphosphate (dTTP).
-
Accumulation of dUMP and dUTP: The blockage of dUMP methylation leads to its accumulation, which in turn results in an increase in deoxyuridine triphosphate (dUTP) levels.[4]
-
DNA Damage: The elevated dUTP/dTTP ratio leads to the misincorporation of uracil into DNA during replication. DNA repair mechanisms attempt to excise the uracil, leading to DNA strand breaks and genomic instability.[4]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle checkpoints, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).
Inside the cell, CB3717 can be metabolized into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated derivatives are often more potent inhibitors of TS and are retained within the cell for longer periods, leading to sustained enzyme inhibition.[2]
Quantitative Data
The inhibitory potency of CB3717 against thymidylate synthase and its cytotoxic effects on various cancer cell lines have been extensively quantified.
Table 1: Inhibitory Constant (Ki) of CB3717 against Thymidylate Synthase
| Enzyme Source | Ki (nM) | Competitive with |
| Human | 4.9[3] | 5,10-methylenetetrahydrofolate |
| Murine (L1210) | Not explicitly found in a side-by-side comparison, but described as a potent inhibitor. | 5,10-methylenetetrahydrofolate |
Table 2: Cytotoxicity (IC50) of CB3717 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Species | IC50 (µM) |
| L1210 | Leukemia | Murine | ~0.02[5] |
| A549 | Lung Carcinoma | Human | 3[4] |
| CCRF-CEM | Leukemia | Human | Data not specifically found for CB3717 |
| HeLa | Cervical Cancer | Human | Data not specifically found for CB3717 |
| MCF-7 | Breast Cancer | Human | Data not specifically found for CB3717 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Signaling and Experimental Workflow Visualizations
Thymidylate Synthase Signaling Pathway
The following diagram illustrates the central role of thymidylate synthase in DNA synthesis and the mechanism of its inhibition by CB3717.
Caption: Inhibition of Thymidylate Synthase by CB3717.
Experimental Workflow: Cytotoxicity Assay (MTT Assay)
This diagram outlines the key steps involved in determining the cytotoxic effects of CB3717 on cancer cells using a standard MTT assay.
References
The Early Discovery and Synthesis of CB3717: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, emerged from early research as a potent and highly specific inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis and cell proliferation. This technical guide provides an in-depth overview of the foundational discovery, synthesis, and preclinical evaluation of CB3717, offering valuable insights for researchers in oncology and drug development.
Core Concepts: Mechanism of Action
CB3717 exerts its cytotoxic effects by selectively inhibiting thymidylate synthase.[1] This inhibition leads to a depletion of intracellular thymidylate pools, which are essential for DNA replication and repair. The primary mechanism of cell death induced by CB3717 is attributed to the accumulation of deoxyuridine triphosphate (dUTP), which is subsequently misincorporated into DNA.[2] This event triggers a futile cycle of DNA repair, leading to DNA strand breaks and ultimately, apoptosis.[2]
The intracellular metabolism of CB3717 plays a crucial role in its potent anti-cancer activity. It is converted into polyglutamated derivatives within the cell.[3] These polyglutamated forms are significantly more potent inhibitors of thymidylate synthase and are retained within the cell for longer periods, leading to sustained inhibition of the enzyme.[3]
Synthesis of CB3717
The synthesis of CB3717 (N¹⁰-propargyl-5,8-dideazafolic acid) involves a multi-step chemical process. While the original seminal publications provide the foundational routes, a generalized synthetic scheme is presented below, based on established methods for quinazoline antifolates.
A generalized synthetic approach involves:
-
Synthesis of the Quinazoline Moiety: The core quinazoline structure is typically prepared first. This often involves the cyclization of appropriately substituted anthranilic acid derivatives.
-
Introduction of the Propargyl Group: The propargyl group, a key feature for its potent TS inhibition, is introduced at the N10 position. This is often achieved via alkylation of a suitable precursor.
-
Coupling with the Glutamate Side Chain: The final step involves coupling the functionalized quinazoline intermediate with a protected glutamic acid derivative.
-
Deprotection: Removal of protecting groups yields the final CB3717 compound.
A detailed, step-by-step protocol derived from the early literature is necessary for precise replication and is a critical component for any medicinal chemistry effort targeting this scaffold.
Key Experimental Protocols
The early evaluation of CB3717 involved a series of key in vitro experiments to elucidate its mechanism of action and quantify its biological activity.
Thymidylate Synthase Inhibition Assay
The inhibitory effect of CB3717 on thymidylate synthase is a cornerstone of its characterization. A common method is a spectrophotometric assay.[4]
Principle: The assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by TS, which is coupled to the oxidation of 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is monitored over time.
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), dUMP, CH₂H₄folate, and purified thymidylate synthase enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme.
-
Spectrophotometric Monitoring: The change in absorbance at 340 nm is recorded at regular intervals using a spectrophotometer.
-
Inhibitor Testing: To determine the inhibitory activity of CB3717, the assay is performed in the presence of varying concentrations of the compound. The rate of reaction is compared to a control without the inhibitor to calculate the percentage of inhibition and subsequently the IC₅₀ or Kᵢ value.
Measurement of Intracellular dUTP Levels
A key consequence of TS inhibition by CB3717 is the accumulation of intracellular dUTP. This can be quantified using a sensitive radioimmunoassay (RIA).
Principle: The assay is based on the competitive binding of radiolabeled dUTP and dUTP from the cell extract to a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the amount of unlabeled dUTP in the sample.
Generalized Protocol:
-
Cell Lysis: Cells treated with CB3717 are harvested and lysed to release intracellular contents.
-
Radioimmunoassay: The cell lysate is incubated with a known amount of radiolabeled dUTP (e.g., ³H-dUTP) and a limited amount of anti-dUTP antibody.
-
Separation of Bound and Free dUTP: The antibody-bound dUTP is separated from the free dUTP, often by precipitation of the antibody-antigen complex.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Standard Curve: A standard curve is generated using known amounts of unlabeled dUTP to determine the concentration of dUTP in the cell samples.
DNA Damage Assessment by Alkaline Elution
The induction of DNA strand breaks is a critical downstream effect of CB3717 treatment. The alkaline elution technique is a sensitive method for detecting these breaks.[2][5][6][7][8]
Principle: This technique is based on the principle that DNA from cells lysed on a filter will elute at a rate proportional to the number of single-strand breaks when subjected to an alkaline solution. Smaller DNA fragments resulting from strand breaks will elute more rapidly than intact, larger DNA.
Generalized Protocol:
-
Cell Labeling (Optional): Cells can be pre-labeled with a radioactive DNA precursor (e.g., ¹⁴C-thymidine) to facilitate quantification of the eluted DNA.
-
Cell Lysis on Filter: A suspension of treated cells is layered onto a filter (e.g., polycarbonate or PVC), and the cells are lysed with a detergent solution.
-
Alkaline Elution: An alkaline solution (e.g., pH 12.1) is pumped through the filter at a constant rate.
-
Fraction Collection: The eluted DNA is collected in a series of fractions over time.
-
Quantification: The amount of DNA in each fraction and the DNA remaining on the filter are quantified, either by scintillation counting (if radiolabeled) or by a fluorescent DNA-binding dye. The rate of elution is then calculated and compared between treated and untreated cells.
Quantitative Data Summary
The following tables summarize key quantitative data from the early preclinical studies of CB3717.
| Parameter | Value | Enzyme Source | Reference |
| Kᵢ for Thymidylate Synthase | 4.9 nM | Human | [5] |
| Kᵢ for Dihydrofolate Reductase | 23 nM | Human | [5] |
Table 1: Enzyme Inhibition Constants for CB3717
| Compound | Relative Potency (vs. CB3717) | Enzyme Source | Reference |
| CB3717 Diglutamate | 26-fold more potent | L1210 TS | [3] |
| CB3717 Triglutamate | 87-fold more potent | L1210 TS | [3] |
| CB3717 Tetraglutamate | 119-fold more potent | L1210 TS | [3] |
| CB3717 Pentaglutamate | 114-fold more potent | L1210 TS | [3] |
Table 2: Increased Potency of CB3717 Polyglutamates against L1210 Thymidylate Synthase
| Cell Line | IC₅₀ (µM) | Reference |
| L1210 (murine leukemia) | ~0.03 | [9] |
| A549 (human lung carcinoma) | 3 (for 24h exposure) | [10] |
Table 3: In Vitro Cytotoxicity of CB3717 in Selected Cancer Cell Lines
Visualizations
Signaling Pathway of CB3717 Action
Caption: Mechanism of action of CB3717 leading to apoptosis.
Experimental Workflow for Assessing CB3717 Activitydot
References
- 1. researchgate.net [researchgate.net]
- 2. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and retention and biological activity of N10-propargyl-5,8-dideazafolic acid (CB3717) polyglutamates in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applicability of the alkaline elution procedure as modified for the measurement of DNA damage and its repair in nonradioactively labeled cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaline elution assay as a potentially useful method for assessing DNA damage induced in vivo by diazoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revalidation of the in vitro alkaline elution/rat hepatocyte assay for DNA damage: improved criteria for assessment of cytotoxicity and genotoxicity and results for 81 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased thymidylate synthase in L1210 cells possessing acquired resistance to N10-propargyl-5,8-dideazafolic acid (CB3717): development, characterization, and cross-resistance studies. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of CB3717 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CB3717, a quinazoline-based antifolate, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine nucleotides required for DNA replication and repair. Its mechanism of action in cancer cells is centered on the depletion of intracellular thymidylate pools, leading to an imbalance in deoxyribonucleotide triphosphates (dNTPs), specifically an accumulation of deoxyuridine triphosphate (dUTP). This accumulation results in the misincorporation of uracil into DNA, triggering a futile cycle of DNA repair that culminates in DNA fragmentation and apoptotic cell death. The cytotoxicity of CB3717 is significantly enhanced by its intracellular conversion to polyglutamated derivatives, which exhibit increased inhibitory potency against TS and are retained within the cell for extended periods. This guide provides a comprehensive overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the anticancer activity of CB3717.
Core Mechanism of Action: Thymidylate Synthase Inhibition
CB3717 exerts its cytotoxic effects primarily through the potent and specific inhibition of thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole de novo source of dTMP, a precursor for the synthesis of deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis and repair.
CB3717 acts as a classical competitive inhibitor with respect to the folate cofactor, 5,10-methylenetetrahydrofolate, binding tightly to the folate-binding site on the TS enzyme.[1] This inhibition leads to a rapid depletion of the intracellular dTTP pool and a concurrent accumulation of its precursor, dUMP.[1]
Cellular Consequences of Thymidylate Synthase Inhibition
The inhibition of TS by CB3717 triggers a cascade of events within the cancer cell, ultimately leading to cell death.
Nucleotide Pool Imbalance and Uracil Misincorporation
The depletion of dTTP and the accumulation of dUMP lead to a significant increase in the intracellular concentration of deoxyuridine triphosphate (dUTP) through the phosphorylation of dUMP.[2] This dramatic rise in the dUTP/dTTP ratio results in the misincorporation of uracil into DNA by DNA polymerases during replication and repair processes.[2]
DNA Damage and Cell Cycle Arrest
The presence of uracil in DNA compromises genomic integrity. Cellular DNA repair mechanisms, primarily initiated by uracil-DNA glycosylase (UDG), attempt to excise the misincorporated uracil. However, in the face of a persistent dUTP pool and a depleted dTTP pool, the repair process is often futile, leading to the re-incorporation of uracil. This continuous cycle of excision and re-incorporation results in the formation of apyrimidinic (AP) sites and single-strand breaks in the DNA.[2] The accumulation of these DNA lesions triggers cell cycle arrest, typically at the S-phase, and ultimately induces apoptosis.
The Critical Role of Polyglutamylation
The efficacy of CB3717 is significantly enhanced through its intracellular metabolism to polyglutamated derivatives. The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate residues to the CB3717 molecule.[3][4]
These polyglutamated forms of CB3717 exhibit two key advantages:
-
Increased Potency: CB3717 polyglutamates are substantially more potent inhibitors of TS than the parent compound.[3][4]
-
Cellular Retention: The polyglutamated derivatives are more effectively retained within the cell, leading to prolonged inhibition of TS even after the removal of extracellular CB3717.[4]
This intracellular trapping and enhanced inhibitory activity of the polyglutamated forms are crucial determinants of the overall cytotoxicity of CB3717.
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action of CB3717.
| Parameter | Enzyme | Species | Value | Reference |
| Ki | Thymidylate Synthase | Human | 4.9 x 10⁻⁹ M | [1] |
| Ki | Dihydrofolate Reductase | Human | 2.3 x 10⁻⁸ M | [1] |
Table 1: Enzyme Inhibition Constants (Ki) of CB3717.
| Cell Line | Treatment | Duration (h) | Intracellular dUTP (pmol/10⁶ cells) | Reference |
| A549 (Human Lung Carcinoma) | 3 µM CB3717 | 24 | 46.1 ± 9.6 | [2] |
| A549 (Human Lung Carcinoma) | 30 µM CB3717 | 24 | 337.5 ± 37.9 | [2] |
| A549 (Human Lung Carcinoma) | 3 µM CB3717 + 1 µM Dipyridamole | 24 | 174.7 ± 57.7 | [2] |
Table 2: Effect of CB3717 on Intracellular dUTP Pools.
| Metabolite | Fold Increase in TS Inhibition vs. CB3717 | Reference |
| CB3717-diglutamate | 26 | [4] |
| CB3717-triglutamate | 87 | [4] |
| CB3717-tetraglutamate | 119 | [4] |
| CB3717-pentaglutamate | 114 | [4] |
Table 3: Increased Potency of CB3717 Polyglutamates against L1210 TS.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Development of an assay for the estimation of N10-propargyl-5,8-dideazafolic acid polyglutamates in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A microassay for mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Unlocking the Therapeutic Promise of CB3717: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB3717, a quinazoline-based folic acid antagonist, has demonstrated significant potential as a therapeutic agent through its targeted inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. This technical guide provides an in-depth exploration of the core scientific principles underlying the therapeutic potential of CB3717. It details the compound's mechanism of action, summarizes key preclinical and clinical findings, and provides comprehensive experimental protocols for researchers seeking to further investigate its properties. Through a combination of quantitative data, detailed methodologies, and visual representations of complex biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to advance the study and application of CB3717 in oncology.
Mechanism of Action: Disrupting the Engine of DNA Synthesis
CB3717 exerts its cytotoxic effects by acting as a potent and specific inhibitor of thymidylate synthase (TS). TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for the synthesis of thymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication and repair. By binding to the folate-binding site of TS, CB3717 prevents the normal catalytic function of the enzyme, leading to a cascade of events that culminate in cell death.
A crucial aspect of CB3717's mechanism is its intracellular conversion to polyglutamated forms. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), significantly enhances the inhibitory potency of the compound. These polyglutamated metabolites are retained within the cell for longer periods and exhibit a much higher affinity for TS, leading to sustained enzyme inhibition and increased cytotoxicity.
The inhibition of TS by CB3717 leads to a significant imbalance in the intracellular nucleotide pool. Specifically, it causes a depletion of dTTP and an accumulation of deoxyuridine triphosphate (dUTP). The excess dUTP is then erroneously incorporated into DNA by DNA polymerases in place of dTTP. This uracil misincorporation triggers the Base Excision Repair (BER) pathway, a cellular mechanism designed to correct such errors. However, the continuous and overwhelming presence of dUTP leads to a futile cycle of uracil removal and re-insertion, resulting in the accumulation of single-strand breaks in the DNA. The overwhelming DNA damage ultimately activates apoptotic pathways, leading to programmed cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of CB3717 and its derivatives.
Table 1: In Vitro Inhibitory Activity of CB3717 and its Polyglutamates
| Compound | Target Enzyme | Cell Line | IC50 / Ki | Reference |
| CB3717 | Human Thymidylate Synthetase | - | Ki = 4.9 nM | [1] |
| CB3717 | Human Dihydrofolate Reductase | - | Ki = 23 nM | [1] |
| CB3717 Di-glutamate | L1210 Thymidylate Synthase | L1210 | 26-fold more potent than CB3717 | [2] |
| CB3717 Tri-glutamate | L1210 Thymidylate Synthase | L1210 | 87-fold more potent than CB3717 | [2] |
| CB3717 Tetra-glutamate | L1210 Thymidylate Synthase | L1210 | 119-fold more potent than CB3717 | [2] |
| CB3717 Penta-glutamate | L1210 Thymidylate Synthase | L1210 | 114-fold more potent than CB3717 | [2] |
Table 2: Preclinical In Vivo Efficacy of CB3717
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Rat Thyroid Tumor Xenografts | Not Specified | Significant inhibition | [3] |
| YUSAC2 Melanoma Tumors | Conditional expression of survivin mutant | 60-70% | [4] |
Table 3: Clinical Trial Response Rates for CB3717
| Cancer Type | Phase | Treatment Regimen | Overall Response Rate (ORR) | Reference |
| Ovarian Cancer | Phase 1 | CB3717 monotherapy | Suggestion of antitumor activity in 3 patients | [2] |
| Breast Cancer | Not Specified | CB3717 monotherapy | Activity observed | [2] |
| Hepatoma | Not Specified | CB3717 monotherapy | Activity observed | [2] |
| Mesothelioma | Not Specified | CB3717 monotherapy | Activity observed | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CB3717.
Thymidylate Synthase (TS) Inhibition Assay
This protocol is adapted from a tritiated 5-fluoro-dUMP binding assay.
Materials:
-
Cell lysate
-
0.2 M Tris-HCl (pH 7.4) containing 20 mM 2-mercaptoethanol, 15 mM CMP, and 100 mM NaF
-
[³H]5-fluoro-dUMP
-
CB3717 or its analogs
-
Scintillation counter
Procedure:
-
Harvest cells and prepare a cell lysate by sonication in Tris-HCl buffer.
-
Centrifuge the lysate to obtain a clear supernatant containing the TS enzyme.
-
Set up reaction mixtures containing the cell supernatant, varying concentrations of the inhibitor (CB3717), and a fixed concentration of [³H]5-fluoro-dUMP.
-
Initiate the reaction by adding the substrate dUMP.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction and separate the protein-bound [³H]5-fluoro-dUMP from the unbound substrate using a suitable method (e.g., filter binding assay).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percentage of TS inhibition at each inhibitor concentration and determine the IC50 value.
Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol outlines the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of CB3717.
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
96-well plates
-
CB3717 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of CB3717 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CB3717. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Measurement of Intracellular dUTP Levels
This protocol describes a general approach for quantifying intracellular dUTP, often utilizing techniques like HPLC-MS/MS or radioimmunoassay.
Materials:
-
Cultured cells treated with CB3717
-
Extraction buffer (e.g., ice-cold 60% methanol)
-
Internal standards (for HPLC-MS/MS)
-
HPLC-MS/MS system or radioimmunoassay kit
Procedure:
-
Treat cells with CB3717 for the desired time.
-
Harvest the cells and wash them with ice-cold PBS.
-
Extract the intracellular nucleotides by adding ice-cold extraction buffer.
-
Centrifuge the samples to pellet the cell debris.
-
Collect the supernatant containing the nucleotides.
-
Analyze the supernatant using a validated HPLC-MS/MS method with an appropriate internal standard or a commercially available radioimmunoassay kit specific for dUTP.
-
Quantify the dUTP concentration based on a standard curve.
Alkaline Elution Assay for DNA Strand Breaks
This protocol provides a general overview of the alkaline elution technique to measure DNA single-strand breaks.
Materials:
-
Cells treated with CB3717
-
Polyvinylchloride or polycarbonate filters
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10)
-
Elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)
-
DNA-intercalating dye (e.g., ethidium bromide) or a fluorometric method for DNA quantification
-
Fraction collector
-
Fluorometer or scintillation counter
Procedure:
-
Treat cells with CB3717 to induce DNA damage.
-
Load a known number of cells onto a filter.
-
Lyse the cells directly on the filter using the lysis solution.
-
Wash the filter to remove cellular debris, leaving the DNA trapped on the filter.
-
Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate. The rate of elution is proportional to the number of single-strand breaks.
-
Collect fractions of the eluate over time.
-
Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent dye or by pre-labeling the DNA with a radioactive isotope.
-
Plot the fraction of DNA remaining on the filter versus the elution time to determine the rate of elution, which is an indicator of the extent of DNA damage.
References
- 1. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent preclinical and clinical studies with the thymidylate synthase inhibitor N10-propargyl-5,8-dideazafolic acid (CB 3717) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new strategy to block tumor growth by inhibiting endocannabinoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of melanoma tumor growth in vivo by survivin targeting - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for mRNA-3705 Delivery in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
mRNA-3705 is an investigational messenger RNA (mRNA) therapeutic developed by Moderna, Inc. for the treatment of methylmalonic acidemia (MMA), a rare, life-threatening inherited metabolic disorder.[1][2] MMA is most commonly caused by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT).[2] This deficiency leads to a toxic buildup of acids in the body, resulting in metabolic crises and multi-organ disease.[2] mRNA-3705 is designed to deliver a functional copy of the human MUT mRNA to the patient's cells, thereby enabling the production of the correct enzyme and restoring normal metabolic function.
The delivery of mRNA-3705 is a critical component of its therapeutic action and relies on a proprietary lipid nanoparticle (LNP) technology. This document provides detailed application notes and protocols based on publicly available information from preclinical studies and ongoing clinical trials of mRNA-3705.
Mechanism of Action and Delivery Strategy
mRNA-3705 utilizes a lipid nanoparticle (LNP) to encapsulate and deliver the mRNA encoding the human MUT enzyme to target cells. The LNP delivery system is crucial for protecting the mRNA from degradation in the bloodstream, facilitating cellular uptake, and enabling the release of the mRNA into the cytoplasm where it can be translated into the functional MUT protein. The primary route of administration in clinical trials is intravenous (IV) infusion.[3][4][5][6]
Signaling Pathway and Cellular Uptake
Caption: Mechanism of action of mRNA-3705.
Lipid Nanoparticle (LNP) Delivery System
The efficacy and safety of mRNA-3705 are intrinsically linked to its LNP delivery vehicle. While the exact proprietary composition is not fully disclosed, it is known to be the same formulation used for Moderna's propionic acidemia program (mRNA-3927).[2]
Physicochemical Properties
| Parameter | Value | Reference |
| LNP Diameter | 71 nm | Preclinical Data |
| Polydispersity Index (PDI) | 0.07 | Preclinical Data |
| mRNA Encapsulation Efficiency | 97% | Preclinical Data |
Table 1: Physicochemical properties of the mRNA-3705 lipid nanoparticle formulation based on preclinical data.
Preclinical Efficacy Data
Preclinical studies in mouse models of methylmalonic acidemia have demonstrated the potential of mRNA-3705.
| Parameter | Result | Mouse Model | Reference |
| Hepatic MUT Protein Expression | 2.1 to 3.4-fold higher than the first-generation product (mRNA-3704) | MMA Mouse Models | [7][8] |
| Plasma Methylmalonic Acid | Greater and more sustained reductions compared to mRNA-3704 | MMA Mouse Models | [8] |
Table 2: Summary of key preclinical efficacy data for mRNA-3705.
Clinical Trial Information: The Landmark Study (NCT04899310)
The primary clinical investigation of mRNA-3705 is the "Landmark study," a Phase 1/2, global, open-label, dose-optimization study.[5][9]
Study Design and Objectives
| Parameter | Description | Reference |
| Study Phase | Phase 1/2 | [5][6][9] |
| Study Design | Adaptive, Open-Label, Dose Optimization and Expansion | [5] |
| Primary Objectives | To assess the safety and tolerability of mRNA-3705. To determine the recommended dose and dosing regimen. | [5] |
| Secondary Objectives | To evaluate the pharmacokinetics and pharmacodynamics of mRNA-3705. To assess the preliminary efficacy in reducing metabolic decompensation events. | [4][5] |
| Patient Population | Patients aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency. | [3][4][5] |
| Route of Administration | Intravenous (IV) Infusion | [3][4][5][6] |
| Dosing Frequency | Once every 2 weeks (Q2W) or once every 3 weeks (Q3W) | [5][10] |
Table 3: Overview of the Landmark Clinical Trial Design for mRNA-3705.
Preliminary Clinical Trial Data (as of August 25, 2023)
| Parameter | Finding | Reference |
| Participants Dosed | 11 | [1] |
| Total Doses Administered | 221 | [1] |
| Safety Profile | Generally well-tolerated with no discontinuations due to safety. | [1] |
| Drug-Related Adverse Events | Mostly mild or moderate (Grade 1 or 2). | [1] |
| Most Common Adverse Events | Pyrexia (fever) and upper respiratory tract infection. | [1] |
| Infusion-Related Reactions | Occurred in less than 5% of administered doses. | [1] |
| Serious Adverse Events (related) | One event of "body temperature increased" (Grade 2, resolved). | [1] |
Table 4: Summary of preliminary clinical trial data from the Landmark study.
Experimental Protocols
The following protocols are generalized based on standard practices for the intravenous administration of LNP-based mRNA therapeutics in a clinical trial setting. The actual clinical trial protocol is proprietary and may have specific variations.
Experimental Workflow: From Patient Screening to Follow-up
Caption: Generalized clinical trial workflow for mRNA-3705.
Protocol for Intravenous Infusion of mRNA-3705
1. Patient Preparation and Premedication:
-
Confirm patient identity and eligibility for the dose.
-
Obtain baseline vital signs (temperature, blood pressure, heart rate, respiratory rate).
-
Administer pre-infusion medications as per the study protocol to mitigate potential infusion-related reactions. These may include an H1 antagonist (e.g., cetirizine), an H2 antagonist (e.g., famotidine), and an antipyretic/analgesic (e.g., acetaminophen or ibuprofen).[11]
2. Preparation of mRNA-3705 for Infusion:
-
mRNA-3705 is typically supplied as a frozen suspension.
-
Thaw the vial at room temperature. Do not shake.
-
Visually inspect the solution for particulate matter and discoloration. The solution should be a white to off-white suspension.
-
Calculate the required dose based on the patient's body weight.
-
Gently invert the vial to ensure a uniform suspension.
-
Withdraw the calculated volume of mRNA-3705 from the vial using a sterile needle and syringe.
-
Dilute the withdrawn dose in a sterile infusion bag containing a specified diluent (e.g., 0.9% Sodium Chloride) to the final infusion volume as per the protocol.
-
Gently invert the infusion bag to mix. Do not shake.
3. Intravenous Administration:
-
Administer the diluted mRNA-3705 solution via intravenous infusion using an infusion pump.
-
The infusion rate should be set according to the study protocol. The rate may be started low and gradually increased if no infusion-related reactions are observed.
-
The total infusion time is typically over a predefined period (e.g., 60-90 minutes).
4. Post-Infusion Monitoring:
-
Monitor the patient for signs and symptoms of infusion-related reactions during and for a specified period after the infusion (e.g., at least 1-2 hours).
-
Record vital signs at regular intervals post-infusion.
-
Document any adverse events in the patient's record and report them according to the clinical trial protocol.
-
Patients may be required to remain at the clinical site for observation for a specified duration after the infusion.[6]
5. Follow-up Assessments:
-
Blood samples are collected at specified time points to assess pharmacokinetics (concentration of mRNA-3705 in the blood) and pharmacodynamics (levels of methylmalonic acid and other biomarkers).[4]
-
Regular clinical assessments are conducted to monitor the patient's overall health, disease status, and the frequency of metabolic decompensation events.[4]
Conclusion
The delivery of mRNA-3705 via a proprietary lipid nanoparticle system represents a promising therapeutic strategy for methylmalonic acidemia. The ongoing Landmark clinical trial will provide crucial data on the safety, tolerability, and efficacy of this novel treatment. The protocols and data presented in these application notes are intended to provide a comprehensive overview for the scientific community and will be updated as more information becomes publicly available.
References
- 1. s29.q4cdn.com [s29.q4cdn.com]
- 2. News Release [feeds.issuerdirect.com]
- 3. Trial Details [trials.modernatx.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. research.chop.edu [research.chop.edu]
- 7. mRNA-3705 for Methylmalonic Acidemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols for mRNA-3705 in Pediatric Methylmalonic Acidemia (MMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder characterized by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This deficiency disrupts the normal breakdown of certain proteins and fats, leading to a toxic accumulation of acids in the body and subsequent multi-organ damage.[1][2] Standard of care is limited to dietary management and palliative measures, with liver or combined liver and kidney transplantation being the only effective treatments currently available.[2][3]
mRNA-3705 is an investigational therapeutic being developed by Moderna, Inc. It is designed to address the underlying cause of MMA by providing the genetic instructions for cells to produce a functional MUT enzyme.[2][4] This is achieved by delivering a messenger RNA (mRNA) sequence encoding the human MUT enzyme, encapsulated within a proprietary lipid nanoparticle (LNP) to facilitate entry into cells.[2][4] The administration of mRNA-3705 is intended to restore the deficient enzyme's activity, thereby correcting the metabolic imbalance.[3] mRNA-3705 has received Orphan Drug, Fast Track, and Rare Pediatric Disease designations from the U.S. Food and Drug Administration (FDA).[2]
Mechanism of Action
The therapeutic strategy of mRNA-3705 revolves around the principles of mRNA technology. The LNP delivery system protects the mRNA encoding the MUT enzyme from degradation and allows for its uptake by target cells, primarily hepatocytes. Once inside the cell, the mRNA is translated by the cellular machinery to produce functional MUT enzyme. This newly synthesized enzyme is then expected to metabolize the accumulated toxic substances, such as methylmalonic acid, thereby alleviating the clinical manifestations of MMA.
Caption: Mechanism of action of mRNA-3705.
Clinical Development: The Landmark Study
mRNA-3705 is currently being evaluated in a Phase 1/2 clinical trial known as the "Landmark study" (NCT04899310).[2] This is a global, open-label, dose-optimization study designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in pediatric and adult patients aged one year and older with isolated MMA due to MUT deficiency.[2][5]
Patient Population
The study enrolls individuals with a confirmed diagnosis of isolated MMA due to MUT deficiency. Key inclusion criteria include a bodyweight of ≥11.0 kg and normal or supplemented vitamin B12 levels.[5]
Study Design and Treatment Protocol
The Landmark study consists of a screening period, an observation period, a treatment period, and a follow-up period.[5] Participants receive mRNA-3705 via intravenous (IV) infusion.[5] The study design includes dose-escalation cohorts to identify an optimal and safe dose.[6]
Table 1: Dosing Cohorts in the Landmark Study
| Dose Level | Dosing Frequency |
| 0.1 mg/kg | Every 3 weeks (Q3W) |
| 0.2 mg/kg | Every 2 weeks (Q2W) |
| 0.4 mg/kg | Every 2 weeks (Q2W) |
| 0.6 mg/kg | Every 2 weeks (Q2W) |
| 0.9 mg/kg | Every 2 weeks (Q2W) |
| 1.2 mg/kg | Every 2 weeks (Q2W) |
Source: Analysis of MUT-deficient MMA, 2025.[6]
Based on interim data, a dose of 1.2 mg/kg administered every two weeks (Q2W) has been selected for further evaluation in the pivotal part of the study.[6] Participants who complete the treatment period are offered the opportunity to enroll in an extension study (NCT05295433) to evaluate the long-term safety and clinical activity of mRNA-3705.[7]
Experimental Protocols
mRNA-3705 Administration
-
Patient Preparation: Ensure the patient is well-hydrated. Pre-medication may be administered as per the study protocol to manage potential infusion-related reactions.
-
Dosage Calculation: The dose of mRNA-3705 is calculated based on the patient's body weight.
-
Reconstitution and Dilution: Follow the specific instructions provided by the manufacturer for the reconstitution and dilution of the mRNA-3705 drug product.
-
Intravenous Infusion: Administer the diluted mRNA-3705 solution via intravenous infusion over a specified period.
-
Post-infusion Monitoring: Monitor the patient for any adverse events during and after the infusion, as per the study protocol.
Biomarker Analysis
-
Sample Collection: Collect blood samples at baseline and at specified time points throughout the study.
-
Sample Processing: Process the blood samples to separate plasma or serum.
-
Biomarker Quantification: Analyze the plasma or serum samples for levels of key biomarkers, including methylmalonic acid and 2-methylcitrate, using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Preliminary Clinical Data
Interim data from the Landmark study indicates a manageable safety profile for mRNA-3705, with no dose-limiting toxicities or treatment-emergent adverse events leading to discontinuation reported as of the data cut-off.[6]
Table 2: Summary of Preliminary Efficacy Findings
| Outcome Measure | Finding |
| Biomarker Levels | Dose-dependent reductions in methylmalonic acid and other disease-related biomarkers were observed. |
| Patient Subgroup | Reductions in biomarker levels were most pronounced in participants with mut0 MMA aged ≥5 years. |
| Dose Escalation | Incremental reductions in methylmalonic acid levels were observed with dose escalation. |
Source: Analysis of MUT-deficient MMA, 2025.[6]
More comprehensive quantitative data from the Landmark study is anticipated to be presented at the International Congress of Inborn Errors of Metabolism (ICIEM) in September 2025.[4]
Caption: Clinical trial workflow for mRNA-3705.
Conclusion
mRNA-3705 represents a promising therapeutic approach for pediatric patients with MMA due to MUT deficiency. The ongoing Phase 1/2 Landmark study has demonstrated a manageable safety profile and early signs of efficacy, with dose-dependent reductions in key disease biomarkers. The selection of a 1.2 mg/kg Q2W dose for the pivotal stage of the study marks a significant step forward in the clinical development of this novel mRNA-based therapy. Further data from the completed study will be crucial in fully elucidating the therapeutic potential of mRNA-3705.
References
- 1. s29.q4cdn.com [s29.q4cdn.com]
- 2. mRNA-3705 MMA Study | Children's Hospital of Philadelphia [chop.edu]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Moderna Announces Data to be Presented at the 2025 International Congress of Inborn Errors of Metabolism - BioSpace [biospace.com]
- 5. Trial Details [trials.modernatx.com]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. Trial Details [trials.modernatx.com]
Application Notes and Protocols for the Laboratory Synthesis of CB3717
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of CB3717, a potent inhibitor of thymidylate synthase. CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate that has been investigated for its anticancer properties. The synthesis involves the preparation of two key intermediates: 2-amino-6-(bromomethyl)quinazolin-4(3H)-one and diethyl N-(4-(propargylamino)benzoyl)-L-glutamate , followed by their coupling and subsequent hydrolysis to yield the final product. This protocol is intended for use by qualified researchers and chemists in a laboratory setting.
Introduction
CB3717 is a classical antifolate that exerts its cytotoxic effects by tightly binding to and inhibiting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication. By disrupting this pathway, CB3717 leads to "thymineless death" in rapidly proliferating cancer cells. Its mechanism of action involves the intracellular accumulation of 2'-deoxyuridine-5'-triphosphate (dUTP), which is subsequently misincorporated into DNA, leading to DNA damage and apoptosis[1]. The potency of CB3717 is enhanced through intracellular polyglutamylation, a process that increases its cellular retention and inhibitory activity against TS[2][3]. These polyglutamated forms are significantly more potent inhibitors of TS than the parent compound[2][3].
Clinically, CB3717 has shown activity in various cancers, including breast and ovarian cancer[2]. However, its development has been hampered by dose-limiting toxicities, particularly nephrotoxicity, which is thought to be due to the poor solubility of the drug under acidic conditions, leading to its precipitation in the renal tubules[2].
This document outlines a comprehensive, step-by-step protocol for the chemical synthesis of CB3717, enabling researchers to produce this compound for further preclinical and pharmacological studies.
Physicochemical and Biological Data
The following tables summarize key quantitative data for CB3717.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[4-[--INVALID-LINK--amino]benzoyl]amino]pentanedioic acid | |
| Synonyms | N¹⁰-propargyl-5,8-dideazafolic acid, PDDF | |
| Molecular Formula | C₂₄H₂₃N₅O₆ | |
| Molecular Weight | 477.47 g/mol | |
| CAS Number | 76849-19-9 | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Poorly soluble in water at acidic pH | [2] |
| Biological Parameter | Cell Line | Value | Reference |
| IC₅₀ (Growth Inhibition) | L1210 | 2.61 µM | |
| IC₅₀ (Growth Inhibition) | S180 | 1.97 µM | |
| dUTP accumulation (3 µM CB3717, 24h) | A549 | 46.1 ± 9.6 pmol/10⁶ cells | [1] |
| dUTP accumulation (30 µM CB3717, 24h) | A549 | 337.5 ± 37.9 pmol/10⁶ cells | [1] |
| Inhibition of TS (Ki) | L1210 | 14 nM | |
| Relative Potency of Polyglutamates (vs. CB3717) | L1210 | Diglutamate: 26-fold | [2] |
| Triglutamate: 87-fold | [2] | ||
| Tetraglutamate: 119-fold | [2] | ||
| Pentaglutamate: 114-fold | [2] |
Synthesis Pathway Overview
The overall synthetic strategy for CB3717 is a convergent synthesis, which involves the independent synthesis of two key fragments followed by their coupling. The pathway can be summarized as follows:
-
Synthesis of the Quinazoline Core: Preparation of 2-amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2 ).
-
Synthesis of the Side Chain: Preparation of diethyl N-(4-(propargylamino)benzoyl)-L-glutamate (Intermediate 4 ).
-
Coupling and Deprotection: Coupling of intermediates 2 and 4 to form the protected CB3717, followed by ester hydrolysis to yield the final product, CB3717.
Caption: Convergent synthesis pathway for CB3717.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2-Amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2)
This protocol involves a two-step procedure starting from 2-amino-5-methylbenzoic acid.
Step 1a: Synthesis of 2-Amino-6-methylquinazolin-4(3H)-one (Intermediate 1)
-
To a stirred suspension of 2-amino-5-methylbenzoic acid (15.1 g, 100 mmol) in 2-methoxyethanol (200 mL), add cyanamide (8.4 g, 200 mmol) followed by the dropwise addition of concentrated hydrochloric acid (10 mL).
-
Heat the reaction mixture to reflux (approximately 125 °C) for 4 hours.
-
Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol (2 x 50 mL) and then diethyl ether (2 x 50 mL).
-
Dry the solid under vacuum to yield 2-amino-6-methylquinazolin-4(3H)-one as a white solid.
Step 1b: Synthesis of 2-Amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2)
-
Suspend 2-amino-6-methylquinazolin-4(3H)-one (8.75 g, 50 mmol) in anhydrous N,N-dimethylformamide (DMF, 250 mL).
-
Add N-bromosuccinimide (NBS, 9.78 g, 55 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.82 g, 5 mmol).
-
Heat the reaction mixture to 70 °C for 3 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and pour it into ice-water (1 L).
-
The product will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford 2-amino-6-(bromomethyl)quinazolin-4(3H)-one as a pale yellow solid.
Protocol 2: Synthesis of Diethyl N-(4-(propargylamino)benzoyl)-L-glutamate (Intermediate 4)
This protocol describes the N-alkylation of diethyl N-(4-aminobenzoyl)-L-glutamate.
-
Dissolve diethyl N-(4-aminobenzoyl)-L-glutamate (16.2 g, 50 mmol) in anhydrous DMF (200 mL).
-
Add anhydrous potassium carbonate (13.8 g, 100 mmol) to the solution.
-
To the stirred suspension, add propargyl bromide (80% solution in toluene, 6.7 mL, 60 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water (800 mL) and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield diethyl N-(4-(propargylamino)benzoyl)-L-glutamate as a viscous oil.
Protocol 3: Synthesis of CB3717
This final part of the synthesis involves the coupling of the two intermediates followed by deprotection.
Step 3a: Coupling of Intermediates 2 and 4
-
Dissolve diethyl N-(4-(propargylamino)benzoyl)-L-glutamate (Intermediate 4 , 7.2 g, 20 mmol) in anhydrous DMF (100 mL).
-
Add 2-amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2 , 5.1 g, 20 mmol) and potassium carbonate (5.5 g, 40 mmol).
-
Stir the reaction mixture at 60 °C for 6 hours under an inert atmosphere.
-
After cooling to room temperature, pour the mixture into water (500 mL).
-
A precipitate will form. Filter the solid, wash with water, and dry under vacuum to obtain the protected CB3717, diethyl N-(4-(((2-amino-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-yn-1-yl)amino)benzoyl)-L-glutamate.
Step 3b: Hydrolysis to CB3717
-
Suspend the protected CB3717 from the previous step (9.5 g, ~18 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (100 mL).
-
Add 1 M sodium hydroxide solution until the pH reaches 12.
-
Stir the mixture at room temperature for 4 hours, maintaining the pH at 12 by the periodic addition of 1 M NaOH.
-
After the reaction is complete (as monitored by TLC), carefully adjust the pH to 4.5 with 1 M hydrochloric acid.
-
A precipitate will form. Cool the mixture in an ice bath for 1 hour.
-
Filter the precipitate, wash with cold water, then with ethanol, and finally with diethyl ether.
-
Dry the solid under vacuum to yield CB3717 as an off-white to pale yellow powder.
Signaling Pathway and Mechanism of Action
CB3717's primary mechanism of action is the inhibition of thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway.
Caption: Mechanism of action of CB3717.
Conclusion
The protocol described in these application notes provides a detailed and logical workflow for the laboratory synthesis of CB3717. By following these procedures, researchers can obtain this potent thymidylate synthase inhibitor for use in a variety of research applications, including studies on cancer cell biology, drug resistance mechanisms, and the development of novel antifolate therapeutics. Adherence to standard laboratory safety practices is essential when carrying out these chemical syntheses.
References
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl N-[4-(methylamino)benzoyl]-L-glutamate | 2378-95-2 | Benchchem [benchchem.com]
Application Notes and Protocols for CB3717 in Cancer Cell Culture Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a potent and specific quinazoline-based antifolate inhibitor of thymidylate synthase (TS). The dysregulation of TS activity is implicated in the progression of numerous cancers, including those of the breast, colon, lung, and ovary, making it a critical target for cancer therapy.[1] By inhibiting the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair, CB3717 effectively halts the proliferation of rapidly dividing cancer cells.[1][2] These application notes provide detailed protocols for utilizing CB3717 in cell culture for cancer research, including methods for assessing its cytotoxic and cytostatic effects.
Mechanism of Action
CB3717 exerts its anticancer effects by directly inhibiting thymidylate synthase (TS), the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1][3] This inhibition leads to a depletion of the intracellular dTMP pool, which in turn causes an accumulation of its precursor, dUMP. The excess dUMP is subsequently phosphorylated to deoxyuridine triphosphate (dUTP).
The accumulation of dUTP results in its misincorporation into DNA in place of deoxythymidine triphosphate (dTTP). This uracil misincorporation triggers a futile cycle of DNA excision and repair, leading to the formation of DNA strand breaks.[2] The extensive DNA damage ultimately induces cell cycle arrest and apoptosis, leading to cancer cell death.[2] The cytotoxic effects of CB3717 can be enhanced by co-treatment with a nucleoside transport inhibitor like dipyridamole, which prevents the cellular uptake of exogenous thymidine and the efflux of deoxyuridine, thereby augmenting the dUTP pool.[2]
Inside the cell, CB3717 can be metabolized into polyglutamate forms. These polyglutamated metabolites are even more potent inhibitors of TS and are retained within the cell for longer periods, leading to sustained enzyme inhibition and prolonged cytotoxic effects.
Data Presentation
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of CB3717 in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A549 | Human Lung Carcinoma | 3 | Determined after a 24-hour exposure.[2] |
| PLC/PRF/5 | Human Hepatocellular Carcinoma | Within clinical serum concentrations | The ID50 was found to be within the range of serum concentrations achieved in patients receiving a 300 mg/m² dose. |
| Hep 3B | Human Hepatocellular Carcinoma | Within clinical serum concentrations | The ID50 was found to be within the range of serum concentrations achieved in patients receiving a 300 mg/m² dose. |
| MOLT-3 | Human Leukemia | Sensitive | This cell line was sensitive to CB3717. |
Signaling Pathway
References
- 1. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing CB3717 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB3717, N10-propargyl-5,8-dideazafolic acid, is a potent and specific inhibitor of thymidylate synthase (TS).[1] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3][4] By inhibiting TS, CB3717 disrupts the supply of dTMP, leading to an accumulation of deoxyuridine triphosphate (dUTP) and subsequent DNA damage, ultimately triggering cell cycle arrest and apoptosis.[5][6][7] The cytotoxicity of CB3717 is primarily mediated through this mechanism.[1]
A key feature of CB3717 is its intracellular conversion to polyglutamated forms.[8] These polyglutamates are significantly more potent inhibitors of TS and are retained within the cell for longer periods, leading to sustained enzyme inhibition.[8][9] This intracellular metabolism is an important determinant of CB3717's cytotoxic activity.
These application notes provide a comprehensive experimental framework for evaluating the cytotoxicity of CB3717 in cancer cell lines. The protocols are designed to be detailed and robust, enabling researchers to obtain reliable and reproducible data.
Data Presentation
Quantitative data from cytotoxicity and apoptosis assays should be summarized in clear and concise tables to facilitate comparison between different cell lines, drug concentrations, and exposure times.
Table 1: IC50 Values for CB3717 in Different Cancer Cell Lines
| Cell Line | Thymidylate Synthase (TS) Expression Level | IC50 (µM) after 24h Exposure | IC50 (µM) after 48h Exposure | IC50 (µM) after 72h Exposure |
| Cell Line A | High | |||
| Cell Line B | Medium | |||
| Cell Line C | Low |
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after CB3717 Treatment
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control | 0 | |||
| CB3717 | IC50/2 | |||
| CB3717 | IC50 | |||
| CB3717 | IC50*2 |
Table 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
| Treatment | Concentration (µM) | LDH Release (OD490) | % Cytotoxicity |
| Spontaneous LDH Release | N/A | 0 | |
| Vehicle Control | 0 | ||
| CB3717 | IC50/2 | ||
| CB3717 | IC50 | ||
| CB3717 | IC50*2 | ||
| Maximum LDH Release | N/A | 100 |
Experimental Protocols
Cell Culture and Maintenance
A panel of human cancer cell lines with varying levels of thymidylate synthase (TS) expression should be used. For example, HT-29 and RKO cells have been reported to have strong nuclear TS signals, while HCT-15 cells show no nuclear TS.[10] Pancreatic cancer cell lines like MiaPaCa2 and Panc1 show high TS expression, whereas BxPc3 has low expression.[11]
-
Culture selected cell lines in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
Western Blot for Thymidylate Synthase (TS) Expression
This protocol verifies the relative TS expression levels in the chosen cell lines.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against thymidylate synthase overnight at 4°C.[9][12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13][14][15][16]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of CB3717 in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[13][15]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as a measure of cytotoxicity.[8][11]
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Assay Procedure:
-
After the incubation period, carefully collect the cell culture supernatant.
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][17][18][19][20]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with CB3717 at the desired concentrations for the specified time.
-
-
Cell Staining:
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[19]
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[13][14][15][17]
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the Annexin V assay.
-
-
Assay Procedure (using a fluorometric kit):
-
Lyse the treated cells according to the kit manufacturer's instructions.
-
Add the caspase substrate (e.g., DEVD-AFC) to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
-
Data Analysis:
-
Quantify the caspase activity relative to the vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathway of CB3717-induced cytotoxicity.
Caption: Experimental workflow for the MTT assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of thymidylate synthase protein expression by Western blotting and immunohistochemistry on human colon carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the antifolate N10-propargyl-5,8-dideazafolic acid, CB 3717 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of cell death following thymidylate synthase inhibition: 2'-deoxyuridine-5'-triphosphate accumulation, DNA damage, and growth inhibition following exposure to CB3717 and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation and retention and biological activity of N10-propargyl-5,8-dideazafolic acid (CB3717) polyglutamates in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymidylate Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Nuclear expression of thymidylate synthase in colorectal cancer cell lines and clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thymidylate synthase antibody (15047-1-AP) | Proteintech [ptglab.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Folate depletion increases sensitivity of solid tumor cell lines to 5-fluorouracil and antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of antifolate inhibitors of thymidylate and purine synthesis to WiDr colonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N10-propargyl-5,8-dideazafolic acid (CB3717): inhibitory effects on human leukemia cell lines resistant to methotrexate or trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Thymidylate Synthase Inhibition by CB3717: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Its pivotal role in cell proliferation has made it a key target for cancer chemotherapy. CB3717, a quinazoline-based folate analog, is a potent inhibitor of thymidylate synthase. It acts as a competitive inhibitor with respect to the cofactor 5,10-methylenetetrahydrofolate (CH2-THF). This application note provides detailed protocols for measuring the inhibition of thymidylate synthase by CB3717, catering to researchers in academia and the pharmaceutical industry. The methodologies described herein are essential for the evaluation of CB3717 and other potential TS inhibitors.
Mechanism of Action of CB3717
Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing CH2-THF as the methyl donor. CB3717 mimics the natural cofactor, CH2-THF, and binds to the cofactor-binding site of the TS enzyme. This competitive binding prevents the formation of the catalytically active ternary complex of TS, dUMP, and CH2-THF, thereby halting the synthesis of dTMP. The downstream consequences of TS inhibition include a depletion of the cellular thymidine triphosphate (dTTP) pool and an accumulation of deoxyuridine triphosphate (dUTP). This imbalance disrupts DNA synthesis and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.
Quantitative Analysis of CB3717 Inhibition
The potency of CB3717 as a thymidylate synthase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the assay conditions, enzyme source, and cell line used.
| Parameter | Value | Enzyme Source/Cell Line | Reference |
| Ki | 4.9 nM | Human Thymidylate Synthetase | |
| IC50 (cell growth) | 2.5 µM | A549 (Human Lung Carcinoma) | |
| IC50 (cell growth) | 1.1 µM (with 1 µM dipyridamole) | A549 (Human Lung Carcinoma) | |
| IC50 (cell growth) | 0.7 µM (with 10 µM dipyridamole) | A549 (Human Lung Carcinoma) |
Experimental Protocols
Several methods can be employed to measure the inhibition of thymidylate synthase by CB3717, ranging from enzymatic assays using purified enzyme to cell-based assays that measure the downstream effects of TS inhibition.
Tritium Release Assay
This is a highly sensitive and widely used method for directly measuring TS activity. The assay is based on the release of tritium (³H) from [5-³H]dUMP during its conversion to dTMP.
Principle: The tritium atom at the C5 position of the pyrimidine ring of dUMP is displaced during the methylation reaction catalyzed by TS and is released into the aqueous solvent in the form of ³H₂O. The amount of radioactivity in the aqueous phase is directly proportional to the enzyme activity.
Materials:
-
Purified thymidylate synthase or cell lysate
-
CB3717
-
[5-³H]dUMP (specific activity ~10-20 Ci/mmol)
-
5,10-methylenetetrahydrofolate (CH2-THF)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 10 mM 2-mercaptoethanol
-
Activated charcoal suspension (e.g., 5% w/v in water)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, CH2-THF (e.g., 100 µM), and varying concentrations of CB3717.
-
Enzyme Addition: Add the purified TS enzyme or cell lysate to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding [5-³H]dUMP (e.g., 10 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold activated charcoal suspension. The charcoal will adsorb the unreacted [5-³H]dUMP.
-
Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the charcoal.
-
Quantification: Carefully transfer a known volume of the supernatant (containing ³H₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each CB3717 concentration compared to the control (no inhibitor) and determine the IC50 value.
Spectrophotometric Assay
This method continuously monitors the TS-catalyzed reaction by measuring the increase in absorbance that occurs as CH2-THF is oxidized to dihydrofolate (DHF).
Principle: The oxidation of CH2-THF to DHF results in an increase in absorbance at 340 nm. The rate of this absorbance change is proportional to the TS activity.
Materials:
-
Purified thymidylate synthase
-
CB3717
-
dUMP
-
CH2-THF
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl₂, 10 mM 2-mercaptoethanol
-
UV-Vis spectrophotometer with temperature control
Protocol:
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C or 37°C.
-
Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing the reaction buffer, dUMP (e.g., 100 µM), and varying concentrations of CB3717.
-
Enzyme Addition: Add the purified TS enzyme to the cuvette and mix gently.
-
Initiate Reaction: Start the reaction by adding CH2-THF (e.g., 50 µM).
-
Data Acquisition: Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each CB3717 concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
LC-MS/MS-Based Assay
This highly specific and sensitive method directly measures the product (dTMP) and the substrate (dUMP) of the TS reaction.
Principle: Liquid chromatography is used to separate dUMP and dTMP, which are then quantified by tandem mass spectrometry. The ratio of product to substrate is used to determine TS activity.
Materials:
-
Cell culture and treatment reagents
-
CB3717
-
Internal standards (e.g., ¹³C-labeled dUMP and dTMP)
-
Methanol for extraction
-
LC-MS/MS system
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with varying concentrations of CB3717 for a specified time.
-
Metabolite Extraction: Harvest the cells and extract the nucleotides using a cold methanol-based extraction method.
-
Sample Preparation: Add internal standards to the extracts, and then centrifuge to remove cell debris. Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the samples onto an appropriate LC column (e.g., a reverse-phase C18 column) for separation. Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify dUMP and dTMP.
-
Data Analysis: Calculate the ratio of dTMP to dUMP for each sample. Determine the percentage of inhibition of dTMP production at different CB3717 concentrations and calculate the IC50 value.
Cell-Based Assay: Measurement of dUTP Accumulation
Inhibition of TS leads to an accumulation of its substrate's triphosphate form, dUTP. Measuring intracellular dUTP levels can serve as an indirect but physiologically relevant indicator of TS inhibition.
Principle: Cellular dUTP levels are measured in cells treated with CB3717. An increase in the dUTP pool indicates inhibition of TS.
Materials:
-
Cell culture and treatment reagents
-
CB3717
-
Reagents for nucleotide extraction (e.g., perchloric acid or methanol)
-
Assay for dUTP quantification (e.g., radioimmunoassay or LC-MS/MS)
Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of CB3717 for a defined period (e.g., 24 hours).
-
Nucleotide Extraction: Harvest the cells and extract the intracellular nucleotides.
-
dUTP Quantification: Measure the concentration of dUTP in the extracts using a sensitive method such as a radioimmunoassay or LC-MS/MS.
-
Data Analysis: Correlate the increase in intracellular dUTP concentration with the concentration of CB3717 to assess the extent of TS inhibition in a cellular context. For example, in A549 cells treated for 24 hours with 3 µM CB3717 (a concentration that produces 50% growth inhibition), the intracellular dUTP level was found to be 46.1 ± 9.6 pmol/10⁶ cells.
Conclusion
The methods described in this application note provide a comprehensive toolkit for researchers to accurately and reliably measure the inhibition of thymidylate synthase by CB3717. The choice of assay will depend on the specific research question, available equipment, and whether the focus is on purified enzyme kinetics or cellular effects. The provided protocols and data serve as a valuable resource for the study of TS inhibitors and their development as potential therapeutic agents.
Application Notes and Protocols for CB3717 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CB3717, a potent thymidylate synthase (TS) inhibitor, in preclinical xenograft mouse models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy of CB3717.
Introduction
CB3717, with the chemical name N¹⁰-propargyl-5,8-dideazafolic acid, is a specific and tight-binding inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). Inhibition of TS leads to a depletion of the dTMP pool, which is a necessary precursor for DNA synthesis. This disruption of DNA replication ultimately results in cell death. The cytotoxicity of CB3717 is primarily mediated through this mechanism. Furthermore, the intracellular polyglutamated forms of CB3717 are significantly more potent inhibitors of TS, highlighting a key aspect of its mechanism of action. Preclinical studies have demonstrated the antitumor activity of CB3717, and early clinical trials have shown its potential in treating various cancers, including breast, ovarian, and colorectal cancer.
Mechanism of Action and Signaling Pathway
CB3717 exerts its cytotoxic effects by targeting the thymidylate synthase pathway, a crucial process for cell proliferation. The inhibition of TS leads to a cascade of events culminating in DNA damage and apoptosis.
-
Inhibition of Thymidylate Synthase: CB3717 directly binds to and inhibits TS, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.
-
Depletion of dTMP and dTTP: The blockage of dTMP synthesis leads to a downstream depletion of deoxythymidine triphosphate (dTTP), a vital building block for DNA replication.
-
dUTP Accumulation and DNA Damage: The lack of dTMP results in an accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA in place of dTTP. This uracil misincorporation triggers DNA repair mechanisms, leading to DNA strand breaks and overall genomic instability.
The following diagram illustrates the signaling pathway affected by CB3717:
Caption: Mechanism of action of CB3717 targeting thymidylate synthase.
Quantitative Data from In Vivo Studies
While specific quantitative data for CB3717 in human tumor xenograft models is limited in publicly available literature, studies in murine leukemia models provide valuable insights into its in vivo efficacy.
| Animal Model | Treatment Regimen | Efficacy | Reference |
| L1210 Murine Leukemia | 100 mg/kg CB3717, intraperitoneally (i.p.), daily for 5 days | >80% cures | |
| L1210 Murine Leukemia | 50 mg/kg desamino-CB3717 (analogue), daily for 5 days | ~75% cures |
Note: desamino-CB3717 is a more water-soluble analogue of CB3717.
Experimental Protocols
The following are generalized protocols for conducting xenograft studies with CB3717, based on common practices for this type of research. Researchers should optimize these protocols based on their specific cell lines and experimental goals.
Cell Line Culture and Preparation
-
Cell Lines: Select appropriate human cancer cell lines known to be sensitive to thymidylate synthase inhibitors. Examples from clinical data suggest breast, ovarian, or colorectal cancer cell lines could be relevant.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase. Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
Xenograft Mouse Model Establishment
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice (nu/nu) or SCID mice, to prevent rejection of human tumor cells.
-
Cell Implantation:
-
Resuspend the prepared cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel® to improve tumor take rate.
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
CB3717 Administration
-
Formulation: Due to its poor water solubility, CB3717 may require a specific formulation for in vivo administration. This may involve suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. The solubility of CB3717 is pH-dependent.
-
Dosing and Administration Route:
-
Based on murine leukemia studies, a starting dose of 100 mg/kg administered intraperitoneally (i.p.) daily for 5 days can be considered.
-
The route of administration can impact drug retention, with i.p. injection showing higher tumor retention than subcutaneous (s.c.) injection in some models.
-
Dose adjustments may be necessary depending on the tumor model and observed toxicity.
-
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: % TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Body Weight and Clinical Observations: Monitor animal body weight and overall health (e.g., activity, posture, fur condition) daily to assess drug toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
The following diagram outlines the general experimental workflow for a CB3717 xenograft study:
Caption: A typical workflow for a xenograft study with CB3717.
Conclusion
CB3717 is a potent thymidylate synthase inhibitor with demonstrated in vivo antitumor activity. While specific data in human tumor xenograft models are not widely published, the information from murine leukemia models provides a strong basis for designing and conducting such studies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers investigating the therapeutic potential of CB3717 in preclinical cancer models. Careful consideration of the cell line, animal model, drug formulation, and dosing regimen is crucial for obtaining robust and reproducible results.
Troubleshooting & Optimization
Technical Support Center: Overcoming Delivery Challenges of mRNA-LNP Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mRNA therapies delivered via lipid nanoparticles (LNPs), with a focus on overcoming common delivery challenges, using mRNA-3705 as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What is mRNA-3705 and what are its delivery challenges?
A1: mRNA-3705 is an investigational messenger RNA (mRNA) therapeutic developed by Moderna for the treatment of methylmalonic acidemia (MMA), a rare genetic disorder.[1][2][3][4] It is designed to deliver a functional copy of the MUT gene mRNA, enabling the body's cells to produce the missing or dysfunctional methylmalonyl-CoA mutase enzyme.[1][2][3][4][5] The primary delivery challenge for mRNA-3705, as with other mRNA therapies, is the effective and safe delivery of the fragile mRNA molecule to the target cells. This is overcome by encapsulating the mRNA in a lipid nanoparticle (LNP), which protects it from degradation and facilitates its entry into cells.[1][6] However, challenges remain in optimizing LNP formulations to ensure efficient cellular uptake, endosomal escape, and targeted delivery to specific tissues while minimizing off-target effects and potential toxicity.[7][8][9][10]
Q2: My in vitro protein expression is low. What are the potential causes and how can I troubleshoot this?
A2: Low protein expression in vitro is a common issue. The following troubleshooting guide addresses potential causes related to the mRNA-LNP formulation and experimental setup.
Troubleshooting Guide: Low In Vitro Protein Expression
| Potential Cause | Troubleshooting Steps |
| Poor mRNA-LNP Formulation | - Verify LNP Characteristics: Ensure particle size, polydispersity index (PDI), and zeta potential are within the optimal range for your cell type. Refer to the Experimental Protocols section for characterization methods.[11][12] - Optimize Lipid Composition: The molar ratio of ionizable lipids, helper lipids, cholesterol, and PEG-lipids is critical for transfection efficiency.[7][13] Consider screening different lipid compositions or ratios. |
| Inefficient Cellular Uptake | - Cell Line Variability: Different cell lines exhibit varying efficiencies of LNP uptake.[14] Test your formulation on multiple cell lines to identify the most suitable one. - Confirm Uptake: Use fluorescently labeled LNPs and techniques like flow cytometry or confocal microscopy to quantify cellular uptake.[11] |
| Inefficient Endosomal Escape | - Assess Endosomal Escape: This is a major bottleneck for mRNA delivery.[9][10][15][][17] Employ assays like the Galectin-8 recruitment assay or co-localization studies with endosomal markers to investigate escape efficiency.[10] - Modify LNP Components: Certain ionizable lipids and helper lipids can enhance endosomal escape.[17] |
| mRNA Integrity Issues | - Verify mRNA Quality: Before encapsulation, ensure the mRNA is intact and has the correct sequence, 5' cap, and poly(A) tail.[][19] Use techniques like capillary gel electrophoresis to assess integrity. |
| Experimental Conditions | - Optimize Seeding Density: Cell confluency at the time of transfection can impact results. Determine the optimal seeding density for your cell line. - Check for Cytotoxicity: High concentrations of LNPs can be toxic to cells. Perform a dose-response experiment and assess cell viability using assays like MTT or LDH.[20] |
Experimental Protocols
Formulation of mRNA-LNPs by Microfluidic Mixing
This protocol describes a common method for producing mRNA-LNPs with reproducible characteristics.[11][21]
Materials:
-
Ethanol
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Method:
-
Prepare a lipid stock solution in ethanol containing the desired molar ratio of ionizable lipid, helper lipid, cholesterol, and PEG-lipid. A common starting ratio is 50:10:38.5:1.5.
-
Prepare the mRNA solution in an aqueous buffer.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution and the mRNA solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.
-
Collect the resulting LNP suspension.
-
Perform buffer exchange and concentration using dialysis or tangential flow filtration to remove ethanol and non-encapsulated mRNA.
Characterization of mRNA-LNPs
Accurate characterization of LNP physical properties is crucial for consistent performance.[22][23][24][25][26]
| Parameter | Method | Typical Values |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Neutral to slightly negative at neutral pH |
| Encapsulation Efficiency | RiboGreen Assay | > 90% |
| mRNA Integrity | Capillary Gel Electrophoresis (CGE) | Single, sharp peak |
Protocol for RiboGreen Assay (Encapsulation Efficiency):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA).
-
The other set remains untreated (free mRNA).
-
Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets of samples.
-
Measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100.
Signaling Pathways and Experimental Workflows
Cellular Uptake and Endosomal Escape Pathway
The following diagram illustrates the general pathway of LNP-mediated mRNA delivery into a cell.
Caption: Cellular pathway of mRNA-LNP uptake and endosomal escape.
Experimental Workflow for mRNA-LNP Development
This diagram outlines a typical workflow for the development and evaluation of an mRNA-LNP therapeutic.
Caption: Workflow for mRNA-LNP therapeutic development.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. FDA Selects Moderna's mRNA-3705 for START Pilot Program [synapse.patsnap.com]
- 3. Moderna's Investigational Therapeutic for Methylmalonic Acidemia (mRNA-3705) Selected by U.S. Food & Drug Administration for START Pilot Program - BioSpace [biospace.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Moderna’s mRNA Candidate Joins FDA’s Accelerator Program for Rare Diseases - BioSpace [biospace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 13. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 19. Principles for designing an optimal mRNA lipid nanoparticle vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LNP Formulation For mRNA delivery [cellandgene.com]
- 22. agilent.com [agilent.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Analytical Characterization of Heterogeneities in mRNA-Lipid Nanoparticles Using Sucrose Density Gradient Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.iucr.org [journals.iucr.org]
- 26. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting inconsistent results in mRNA-3705 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mRNA-3705. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is mRNA-3705 and how does it work?
A1: mRNA-3705 is an investigational messenger RNA (mRNA) therapeutic designed to treat methylmalonic acidemia (MMA) due to methylmalonyl-CoA mutase (MUT) deficiency.[1] It consists of an mRNA molecule encoding the human MUT enzyme, which is encapsulated within a lipid nanoparticle (LNP) for delivery to cells.[2] The administered mRNA is intended to instruct the patient's own cells, primarily in the liver, to produce a functional MUT enzyme, thereby addressing the underlying cause of the disease.[3][4]
Q2: What is the composition of the lipid nanoparticle (LNP) used for mRNA-3705 delivery?
A2: While the exact formulation is proprietary, Moderna's LNP technology for prophylactic applications generally consists of four main components: an ionizable lipid, a structural lipid (like DSPC), a helper lipid (cholesterol), and a polyethylene glycol (PEG) lipid.[5][6][7][8][9] These components are mixed in a controlled environment to ensure consistent biophysical attributes such as particle size, mRNA encapsulation, and purity.[5] mRNA-3705 utilizes the same proprietary LNP formulation as Moderna's propionic acidemia program (mRNA-3927).[2]
Q3: What are the expected outcomes of successful mRNA-3705 administration in preclinical models?
A3: In preclinical mouse models of MMA, successful intravenous administration of an mRNA therapeutic for MUT has been shown to lead to the expression of the MUT enzyme in the liver. This results in a significant reduction of plasma methylmalonic acid levels, improved weight gain, and increased survival rates.[3] Specifically, a precursor to mRNA-3705 led to a 62-89% reduction in plasma methylmalonic acid.[3] The second-generation drug, mRNA-3705, has demonstrated 2.1-3.4-fold higher levels of hepatic MMUT protein expression compared to its predecessor.[10][11][12]
Troubleshooting Inconsistent Experimental Results
This section addresses common issues that may lead to inconsistent results in your mRNA-3705 experiments.
Problem 1: Low or No MUT Protein Expression In Vitro
Q: We are observing very low or no expression of the MUT protein after transfecting cells with mRNA-3705. What could be the cause?
A: Several factors can contribute to poor protein expression in in vitro experiments. Here are the most common culprits and how to address them:
-
mRNA Integrity: The mRNA molecule is susceptible to degradation. Ensure that your mRNA-3705 has been stored and handled correctly, avoiding multiple freeze-thaw cycles and exposure to RNases.
-
LNP Formulation and Stability: Improperly formed or aggregated LNPs will not efficiently deliver the mRNA cargo. It is crucial to use LNPs with the correct particle size and polydispersity.
-
Cell Health and Confluency: Transfection efficiency is highly dependent on the health of your cells. Ensure cells are actively dividing and are at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.
-
Transfection Protocol: The ratio of LNP to cells, incubation time, and the presence of serum can all impact transfection efficiency. It may be necessary to optimize these parameters for your specific cell type. For sensitive cells like primary hepatocytes, a reverse transfection method may yield better results.[13]
Problem 2: High Variability in Protein Expression Between Experiments
Q: Our results for MUT protein expression are highly variable from one experiment to the next. How can we improve reproducibility?
A: High variability often points to inconsistencies in experimental setup and execution. To improve reproducibility, consider the following:
-
Standardize Cell Culture: Use cells from the same passage number for all experiments and ensure a consistent seeding density.
-
Consistent Reagent Preparation: Prepare fresh dilutions of mRNA-3705 for each experiment. If preparing your own LNPs, ensure the lipid ratios and mixing process are highly controlled.
-
Automate Key Steps: Where possible, use automated liquid handlers for dispensing cells and reagents to minimize human error.
-
Monitor LNP Characteristics: If you are formulating your own LNPs, characterize each batch for size, polydispersity, and encapsulation efficiency to ensure consistency.
Problem 3: Unexpected Cellular Toxicity or Immune Response
Q: We are observing significant cell death or signs of an innate immune response after treating cells with mRNA-3705. What could be the reason?
A: Cellular toxicity can arise from both the mRNA and the LNP components. Here's what to consider:
-
mRNA Purity: The presence of double-stranded RNA (dsRNA) impurities from the in vitro transcription process can trigger an innate immune response. Ensure your mRNA is highly purified.
-
LNP Components: Some ionizable lipids can be cytotoxic at high concentrations. It may be necessary to perform a dose-response curve to find the optimal balance between transfection efficiency and cell viability.
-
PEGylated Lipids: While PEG lipids help stabilize LNPs, they can sometimes trigger an immune response, especially with repeated administrations.[14]
-
Endotoxin Contamination: Ensure all reagents and labware are free of endotoxins, which can cause a strong inflammatory response.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of mRNA therapeutics for MMA. These can be used as a benchmark for your own experimental results.
Table 1: In Vivo Efficacy of mRNA-3705 Precursor in MMA Mouse Models
| Parameter | Observation | Reference |
| Plasma Methylmalonic Acid Reduction | 62-89% decrease from baseline | [3] |
| Survival Rate | 100% survival in treated group vs. control | [3] |
| Weight Gain | 40% more weight gain in treated group vs. control | [3] |
Table 2: Comparative Protein Expression of mRNA-3705
| Therapeutic | Relative Hepatic MMUT Protein Expression | Reference |
| mRNA-3705 | 2.1 to 3.4-fold higher | [10][11][12] |
| mRNA-3704 (First Generation) | Baseline | [10][11][12] |
Experimental Protocols
Protocol 1: General In Vitro Transfection of Adherent Cells with mRNA-3705
This protocol provides a starting point for transfecting adherent cells, such as HepG2, with pre-formulated mRNA-3705.
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Transfection Complex:
-
Thaw the mRNA-3705 LNP formulation on ice.
-
Dilute the required amount of mRNA-3705 in a serum-free medium (e.g., Opti-MEM). The optimal concentration of mRNA will need to be determined empirically but a starting point of 50-100 ng per well is recommended.
-
Incubate the diluted LNP solution at room temperature for 10-15 minutes.
-
-
Transfection:
-
Carefully remove the culture medium from the cells.
-
Add the transfection complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with a complete growth medium.
-
Return the plate to the incubator and continue to culture for 24-72 hours before analysis.
-
-
Analysis: Assess MUT protein expression using methods such as Western blot or ELISA.
Protocol 2: Analysis of Plasma Methylmalonic Acid
Accurate quantification of methylmalonic acid (MMA) is crucial for assessing the efficacy of mRNA-3705. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
-
Sample Preparation:
-
Collect blood samples in EDTA tubes and centrifuge to separate plasma.
-
Perform protein precipitation by adding a solvent like methanol containing a deuterated internal standard (MMA-D3) to the plasma sample.[15]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable chromatographic method, such as hydrophilic interaction liquid chromatography (HILIC), to separate MMA from its isobaric isomer, succinic acid.[4]
-
Employ a triple quadrupole mass spectrometer in negative ionization mode for detection and quantification.
-
-
Quantification:
-
Generate a standard curve using known concentrations of MMA.
-
Calculate the concentration of MMA in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Metabolic pathway illustrating the role of Methylmalonyl-CoA Mutase (MUT).
Caption: General experimental workflow for mRNA-3705 testing.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. FDA Selects Moderna's mRNA-3705 for START Pilot Program [synapse.patsnap.com]
- 3. Moderna Publishes Preclinical Data in Cell… | Flagship Pioneering [flagshippioneering.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Our Technology | Moderna mRNA Access [mrna-access.modernatx.com]
- 6. Largest And Global Sovereign Wealth Fund Institute | SWFI [swfinstitute.org]
- 7. Moderna Inc Patent: Lipid Nanoparticle for IL-12 mRNA Cancer Treatment [pharmaceutical-technology.com]
- 8. fsipp.org [fsipp.org]
- 9. RNA-LNP vaccines: The Role of Lipid Nanoparticle Compositions - Inside Therapeutics [insidetx.com]
- 10. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mRNA-3705 / Moderna [delta.larvol.com]
- 12. mRNA-3705 for Methylmalonic Acidemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Principles for optimization and validation of mRNA lipid nanoparticle vaccines against COVID-19 using 3D bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple and Sensitive Method for Quantitative Measurement of Methylmalonic Acid by Turbulent Flow Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: mRNA-3705 Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mRNA-3705. The information is based on publicly available preclinical and clinical trial data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for mRNA-3705?
mRNA-3705 is an investigational messenger RNA (mRNA) therapeutic designed to treat methylmalonic acidemia (MMA) due to methylmalonyl-CoA mutase (MUT) deficiency.[1] The therapy delivers a synthetic mRNA encoding the human MUT enzyme, encapsulated in a lipid nanoparticle (LNP), to the body's cells.[1] This allows the cells to produce a functional MUT enzyme, which is missing or defective in individuals with MMA, thereby addressing the underlying cause of the disease.[2]
Q2: What are the key objectives of the ongoing clinical trials for mRNA-3705?
The primary goals of the current clinical trials, such as the Phase 1/2 "Landmark study" (NCT04899310), are to assess the safety, tolerability, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body) of mRNA-3705.[3][4] A key objective of these studies is to determine the optimal dose and dosing schedule.[3]
Q3: What dosing regimens are currently being investigated for mRNA-3705 in clinical trials?
The "Landmark study" is an adaptive, open-label trial evaluating up to five different dosing regimens of mRNA-3705.[1] Participants in the dose optimization part of the study receive weight-based doses of mRNA-3705 administered intravenously either every 2 weeks (Q2W) or every 3 weeks (Q3W).[3]
Q4: Is there any available data on the starting dose for human trials?
Preclinical studies using translational pharmacokinetic/pharmacodynamic (PK/PD) models, scaled allometrically from animal models to humans, predicted a first-in-human starting dose of 0.1 mg/kg for mRNA-3705.[5]
Q5: What preclinical evidence supports the potential efficacy of mRNA-3705?
In preclinical studies using mouse models of MMA, mRNA-3705 demonstrated the ability to produce functional MUT enzyme in the liver. A second-generation version of the therapy, mRNA-3705, resulted in 2.1 to 3.4-fold higher levels of hepatic MUT protein expression compared to the first-generation candidate.[2][6] This led to more significant and sustained reductions in plasma methylmalonic acid.[6]
Troubleshooting Guide
Issue: Difficulty in Determining an Effective In Vitro Dose
-
Possible Cause: In vitro systems may not fully recapitulate the in vivo environment, particularly the role of lipid nanoparticles in mRNA delivery to hepatocytes.
-
Troubleshooting Steps:
-
While in vitro studies can be useful for initial screening, it is crucial to move to in vivo animal models for more relevant dosage data.
-
Refer to published preclinical data on effective dosages in mouse models of MMA.
-
Consider the use of primary human hepatocytes for a more translational in vitro model.
-
Issue: Lack of a Clear Dose-Response Relationship in an Animal Model
-
Possible Cause: The selected dose range may be too narrow or outside the therapeutic window. The chosen biomarkers may not be sensitive enough to detect a response at the tested doses.
-
Troubleshooting Steps:
-
Broaden the dose range in subsequent experiments, ensuring to include both lower and higher doses.
-
Incorporate highly sensitive and relevant biomarkers for MMA, such as plasma methylmalonic acid, 2-methylcitric acid, and fibroblast growth factor 21 (FGF21).[7]
-
Ensure the animal model accurately reflects the human disease state.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of mRNA-3705 in Mouse Models
| Parameter | First-Generation mRNA | mRNA-3705 | Fold Increase with mRNA-3705 | Reference |
| Hepatic MUT Protein Expression | Baseline | 2.1 - 3.4x Baseline | 2.1 - 3.4 | [2][6] |
| Plasma Methylmalonic Acid | Elevated | Sustained Reduction | - | [6] |
Table 2: Investigated Dosing in Human Clinical Trials (Landmark Study - NCT04899310)
| Phase | Dosing Regimen | Administration Route | Frequency | Reference |
| Phase 1/2 (Dose Optimization) | Weight-based | Intravenous (IV) Infusion | Every 2 weeks (Q2W) or Every 3 weeks (Q3W) | [3] |
Experimental Protocols
Protocol: Monitoring Pharmacodynamic Biomarkers for mRNA-3705 Efficacy
-
Objective: To assess the biological activity and therapeutic effect of mRNA-3705 by measuring key biomarkers in plasma and urine.
-
Biomarkers:
-
Primary: Plasma Methylmalonic Acid (MMA), Plasma 2-Methylcitric Acid (2-MC).
-
Secondary: Plasma Propionylcarnitine (C3), Plasma Fibroblast Growth Factor 21 (FGF21).
-
-
Methodology:
-
Sample Collection: Collect blood and urine samples at baseline (pre-dose) and at specified time points post-infusion (e.g., 24 hours, 7 days, 14 days, and prior to the next dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis. Store urine samples at -80°C.
-
Analytical Method: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of MMA, 2-MC, and C3. Use a validated enzyme-linked immunosorbent assay (ELISA) for the quantification of FGF21.
-
Data Analysis: Compare post-dose biomarker levels to baseline levels for each participant and across different dosage cohorts. Analyze the percentage reduction in key metabolites to determine the dose-response relationship.
-
Visualizations
Caption: Mechanism of action of mRNA-3705.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. mRNA-3705 for Methylmalonic Acidemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. allclinicaltrials.com [allclinicaltrials.com]
- 5. Characterizing the mechanism of action for mRNA therapeutics for the treatment of propionic acidemia, methylmalonic acidemia, and phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of mRNA-3705
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential off-target effects of mRNA-3705, an investigational mRNA therapeutic for Methylmalonic Acidemia (MMA).
Frequently Asked Questions (FAQs)
Q1: What is mRNA-3705 and how does it work?
A1: mRNA-3705 is an investigational messenger RNA (mRNA) therapeutic developed by Moderna for the treatment of methylmalonic acidemia (MMA) due to methylmalonyl-CoA mutase (MUT) deficiency.[1][2] It is designed to deliver a synthetic mRNA encoding the human MUT enzyme to the body's cells.[1][3] This allows the cells to produce a functional version of the MUT enzyme, which is missing or defective in individuals with MMA.[1][4] The mRNA is encapsulated within a lipid nanoparticle (LNP) to protect it from degradation and facilitate its entry into cells.[1]
Q2: What are the known off-target effects of mRNA-3705?
A2: As of August 2023, clinical trial data for mRNA-3705 has not indicated any deaths or discontinuations due to safety-related reasons.[2] Preclinical studies in mouse models have shown that mRNA-3705 is well-tolerated with no observed adverse effects.[3][4] However, as with any mRNA-LNP therapeutic, there are potential off-target effects to consider during experimental work. These can be broadly categorized into effects related to the mRNA sequence and effects related to the lipid nanoparticle delivery system.
Q3: What are potential off-target effects related to the mRNA sequence of mRNA-3705?
A3: Potential off-target effects stemming from the mRNA sequence can include:
-
Unintended Protein Production: The cellular machinery that reads the mRNA can sometimes "slip," leading to the production of unintended proteins that could trigger an immune response.[5]
-
Innate Immune System Activation: The introduction of foreign mRNA can activate the body's innate immune sensors, leading to an inflammatory response. Chemical modifications to the mRNA, a common strategy in mRNA therapeutics, help to mitigate this.[5]
Q4: What are potential off-target effects related to the lipid nanoparticle (LNP) delivery system?
A4: The LNP delivery system can also contribute to off-target effects, such as:
-
Immunogenicity: The lipid components of the nanoparticles can sometimes be recognized by the immune system, leading to an inflammatory response.[6]
-
Biodistribution and Off-Target Expression: LNPs can sometimes accumulate in tissues other than the intended target, leading to the expression of the therapeutic protein in non-target cells.[7][8] Liver tropism is a known characteristic of many LNP formulations.[7][8]
Q5: How can I proactively minimize off-target effects in my experiments with mRNA-3705?
A5: Proactive measures to minimize off-target effects include:
-
mRNA Sequence Optimization: While the sequence of mRNA-3705 is fixed, for custom mRNA constructs, codon optimization and the inclusion of modified nucleotides can reduce the likelihood of unintended protein production and innate immune activation.
-
LNP Formulation: Using well-characterized LNP formulations with a known safety and biodistribution profile is crucial. The LNP formulation for mRNA-3705 is the same as that used in other Moderna programs, such as for propionic acidemia (mRNA-3927).[3][9]
-
Dose Optimization: Carefully titrating the dose of mRNA-3705 in your experiments can help to minimize off-target effects while maintaining therapeutic efficacy.
-
In Vitro Screening: Before moving to in vivo models, conduct thorough in vitro experiments to assess protein expression, cell viability, and any potential cytotoxic effects.
Troubleshooting Guides
Issue 1: Unexpected Immune Response or Inflammation in In Vivo Models
Possible Causes:
-
Innate immune activation by the mRNA sequence.
-
Immunogenicity of the LNP delivery system.
-
Contaminants in the experimental preparation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Analyze Cytokine Profile: | Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) in serum or tissue homogenates from treated animals. |
| 2 | Evaluate LNP-only Control: | Administer a control group with LNPs that do not contain mRNA-3705. |
| 3 | Assess mRNA Purity: | Ensure the mRNA-3705 preparation is free from contaminants like double-stranded RNA (dsRNA), which is a potent immune stimulator.[10] |
| 4 | Modify mRNA (if applicable): | For custom constructs, incorporate modified nucleosides (e.g., N1-methylpseudouridine) to dampen innate immune sensing. |
| 5 | Consider Pre-treatment: | In some research contexts, pre-treatment with immunosuppressive agents may be considered to isolate the therapeutic effect from the immune response. |
Issue 2: Low or No Expression of MUT Protein
Possible Causes:
-
Degradation of mRNA-3705.
-
Inefficient cellular uptake of LNPs.
-
Poor translation of the mRNA.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify mRNA Integrity: | Run the mRNA-3705 sample on a denaturing agarose gel or use a bioanalyzer to check for degradation. |
| 2 | Characterize LNP Formulation: | Confirm the size, polydispersity index (PDI), and zeta potential of the LNPs. |
| 3 | Optimize Transfection/Delivery: | In vitro, optimize cell seeding density and LNP concentration. In vivo, consider alternative administration routes if feasible for the research question. |
| 4 | Assess Cellular Viability: | Perform a cell viability assay (e.g., MTT or alamarBlue) to ensure the LNP-mRNA formulation is not cytotoxic at the tested concentrations. |
| 5 | Use a Reporter System: | Transfect cells with an LNP-encapsulated reporter mRNA (e.g., encoding luciferase or GFP) to assess the general efficiency of the LNP delivery and mRNA translation in your experimental system. |
Issue 3: Off-Target Protein Expression in Non-Target Tissues
Possible Causes:
-
Broad biodistribution of the LNP delivery system.
-
Lack of tissue-specific expression control.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Biodistribution Study: | Perform a biodistribution study using LNPs labeled with a fluorescent dye to track their accumulation in different organs. |
| 2 | Tissue-Specific Promoters (for custom constructs): | If designing a custom mRNA therapeutic, incorporate tissue-specific promoter and enhancer elements in the DNA template used for in vitro transcription. |
| 3 | Incorporate microRNA Binding Sites: | Include binding sites for microRNAs that are highly expressed in non-target tissues (e.g., miR-122 for the liver) in the 3' UTR of the mRNA.[7][8] |
| 4 | Local Administration: | If the therapeutic goal allows, consider local administration routes (e.g., intramuscular injection) to limit systemic exposure. |
Data Presentation
Table 1: Preclinical Safety and Efficacy of mRNA-3705 in Mouse Models
| Parameter | Finding | Reference |
| Safety | Well-tolerated with no adverse effects observed. | [3] |
| Protein Expression | Dose-dependent production of functional MUT protein in the liver. | [3] |
| Biomarker Reduction | Dose-dependent and reproducible reduction in plasma methylmalonic acid and 2-methylcitrate. | [3][4] |
| Survival and Growth | Substantially improved survival and growth in a severe MMA mouse model. | [3] |
| Second-Generation Improvement | mRNA-3705 produced 2.1-3.4-fold higher levels of hepatic MUT protein expression compared to the first-generation mRNA-3704. | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of mRNA-3705 Expression and Cytotoxicity
-
Cell Culture: Plate target cells (e.g., primary hepatocytes or a relevant cell line) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
LNP-mRNA Preparation: Prepare serial dilutions of mRNA-3705 encapsulated in LNPs in serum-free cell culture medium. Include a negative control (untreated cells) and an LNP-only control.
-
Transfection: Remove the old medium from the cells and add the LNP-mRNA dilutions. Incubate for 4-6 hours.
-
Medium Change: After incubation, replace the transfection medium with fresh, complete cell culture medium.
-
Protein Expression Analysis (48 hours post-transfection):
-
Lyse the cells and perform a Western blot or an ELISA to detect and quantify the expressed MUT protein.
-
-
Cytotoxicity Assay (48 hours post-transfection):
-
Add a viability reagent (e.g., alamarBlue) to the wells and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance to determine cell viability relative to the untreated control.
-
Protocol 2: Quantification of Innate Immune Activation In Vitro
-
Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1) in a 24-well plate.
-
Stimulation: Treat the cells with mRNA-3705 LNPs, LNP-only control, a positive control (e.g., LPS), and a negative control (medium only).
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) in the supernatant.
Mandatory Visualizations
Caption: Workflow for assessing potential off-target effects of mRNA-3705.
Caption: Innate immune sensing pathways for exogenous mRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. s29.q4cdn.com [s29.q4cdn.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contemporary Animal Models For Human Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. research.chop.edu [research.chop.edu]
- 8. Reducing off-target expression of mRNA therapeutics and vaccines in the liver with microRNA binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of CB3717 in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with CB3717 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is CB3717 and why is its solubility a concern?
A1: CB3717 is a potent quinazoline-based antifolate drug that specifically inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[1][2] Its poor aqueous solubility, particularly under acidic conditions, can lead to precipitation in experimental assays, resulting in inaccurate and unreliable data. This precipitation has also been linked to nephrotoxicity in clinical settings.
Q2: In which solvents is CB3717 soluble?
A2: CB3717 is known to be soluble in dimethyl sulfoxide (DMSO). While its solubility in aqueous solutions like phosphate-buffered saline (PBS) is limited, DMSO is the recommended solvent for preparing stock solutions.
Q3: What is the recommended starting concentration for a CB3717 stock solution?
A3: A starting stock solution of 10 mM CB3717 in anhydrous DMSO is a common practice. This high concentration allows for minimal volumes of DMSO to be added to your experimental system, thereby reducing potential solvent-induced artifacts.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To minimize cellular toxicity and other off-target effects, the final concentration of DMSO in cell culture media should ideally be kept below 0.5%, and not exceed 1%.[3]
Q5: How can I determine the kinetic solubility of CB3717 in my specific cell culture medium?
A5: A practical method to determine the kinetic solubility is to prepare a serial dilution of your CB3717 stock solution in your cell culture medium. After a short incubation period (e.g., 1-2 hours) at the experimental temperature (e.g., 37°C), the solutions are visually or instrumentally inspected for any signs of precipitation. The highest concentration that remains clear is considered the kinetic solubility.[3]
Troubleshooting Guides
Scenario 1: Precipitate Forms Immediately Upon Diluting the CB3717 Stock Solution into Aqueous Buffer or Media.
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Prepare a more dilute stock solution in DMSO to reduce the initial concentration upon dilution. |
| Rapid Solvent Exchange | Add the DMSO stock solution dropwise to the aqueous buffer or media while gently vortexing or swirling to facilitate gradual mixing. |
| High Final Concentration | Ensure the final concentration of CB3717 does not exceed its kinetic solubility in the specific buffer or media being used. |
| Temperature Shock | Pre-warm both the CB3717 stock solution and the aqueous diluent to the experimental temperature (e.g., 37°C) before mixing. |
Scenario 2: Precipitate Appears Over Time During the Experiment.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Assess the stability of CB3717 under your specific experimental conditions (e.g., temperature, light exposure). Store stock solutions protected from light. |
| Changes in Media pH | Cell metabolism can alter the pH of the culture medium over time, potentially reducing the solubility of CB3717. Use a buffered medium (e.g., containing HEPES) to maintain a stable pH. |
| Interaction with Media Components | Components in the cell culture medium, such as salts or proteins, may interact with CB3717 and cause it to precipitate. If possible, test the solubility of CB3717 in a simpler buffer (e.g., PBS) to identify potential interactions. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Recommended Solvent for Stock Solution | DMSO (anhydrous) | --- |
| Typical Stock Solution Concentration | 10 mM | Can be adjusted based on experimental needs. |
| Maximum Recommended Final DMSO Concentration in Cell Culture | < 0.5% (ideally ≤ 0.1%) | Higher concentrations can be toxic to cells.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CB3717 Stock Solution in DMSO
Materials:
-
CB3717 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Determine the required mass of CB3717:
-
Molecular Weight of CB3717: 477.47 g/mol
-
For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 477.47 g/mol = 0.0047747 g = 4.77 mg
-
-
Weigh the CB3717:
-
In a sterile environment (e.g., a chemical fume hood), carefully weigh out the calculated amount of CB3717 powder using an analytical balance and transfer it to a sterile amber vial.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the CB3717 powder.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Protocol 2: Thymidylate Synthase (TS) Activity Assay
This protocol is adapted from a general method for assaying TS activity and may require optimization for your specific experimental setup.[4][5]
Materials:
-
Cell lysate or purified TS enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM DTT, 25 mM MgCl2
-
[5-³H]-deoxyuridine monophosphate ([³H]dUMP)
-
5,10-methylenetetrahydrofolate (CH2THF)
-
CB3717 (or other inhibitors) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Activated charcoal slurry
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, [³H]dUMP, and CH2THF.
-
-
Add inhibitor (CB3717):
-
Add the desired concentration of CB3717 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time at 37°C.
-
-
Initiate the reaction:
-
Add the cell lysate or purified TS enzyme to the reaction mixture to start the reaction.
-
-
Incubate:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes).
-
-
Stop the reaction:
-
Terminate the reaction by adding cold TCA.
-
-
Separate product from substrate:
-
Add an activated charcoal slurry to the tube to bind the unreacted [³H]dUMP.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Measure the product:
-
The supernatant, which contains the tritiated water ([³H]H₂O) released during the reaction, is transferred to a scintillation vial containing scintillation fluid.
-
The radioactivity is measured using a scintillation counter.
-
-
Calculate TS activity:
-
The amount of [³H]H₂O produced is proportional to the TS activity.
-
Visualizations
Caption: Troubleshooting workflow for CB3717 precipitation.
References
- 1. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected toxicity in CB3717 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CB3717.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing higher-than-expected toxicity or cell death in my experiments?
A1: Unexpectedly high toxicity can stem from several factors related to the compound's mechanism, the specific cell line, or the experimental conditions. CB3717's primary cytotoxic effect is mediated through the inhibition of thymidylate synthase (TS), leading to DNA damage.[1][2]
Troubleshooting Steps:
-
Verify CB3717 Concentration: Double-check calculations for dilutions and the final concentration in your assay. Serial dilution errors can lead to significantly higher effective concentrations.
-
Assess Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to antifolates. Factors include the expression level of thymidylate synthase, the efficiency of the reduced folate carrier system for drug uptake, and the cell's ability to polyglutamate CB3717.[3][4] Consider performing a dose-response curve to determine the IC50 for your specific cell line.
-
Check Culture Medium Composition: The presence or absence of thymidine in the culture medium can dramatically affect results. The cytotoxic effects of CB3717 can be reversed by the addition of thymidine.[4] Ensure your medium does not contain high levels of thymidine unless it is part of a planned rescue experiment.
-
Rule out Solubility Issues: CB3717 has poor water solubility, especially under acidic conditions.[2] Precipitation of the compound can lead to inconsistent concentrations and potentially direct physical stress on cells. Ensure proper dissolution and inspect for precipitates (See Q3).
-
Perform a Thymidine Rescue Experiment: To confirm that the observed toxicity is on-target (i.e., due to TS inhibition), perform a rescue experiment by co-incubating the cells with CB3717 and exogenous thymidine (e.g., 10-50 µM). A reversal of toxicity strongly indicates that the effect is due to TS inhibition.[4][5]
Q2: My results with CB3717 are inconsistent across experiments. What are the potential causes?
A2: Inconsistent results are often related to the stability and handling of the compound, variations in cell culture conditions, or the metabolic state of the cells.
Troubleshooting Steps:
-
Stock Solution Stability: Prepare fresh stock solutions of CB3717 in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Assess the stability of your stock solution over time.
-
Cell Culture Consistency:
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Ensure that you are seeding cells at a consistent density for all experiments. Cell density can affect growth rates and drug sensitivity.
-
Folate Levels in Media: Fluctuations in folate levels in the culture medium can compete with CB3717 for uptake and intracellular targets.[6] Use a consistent batch and formulation of culture medium.
-
-
Polyglutamation Variability: The efficacy of CB3717 is significantly enhanced by intracellular polyglutamation.[2][3] The activity of the enzyme responsible, folylpolyglutamate synthetase (FPGS), can vary between cell lines and even with the metabolic state of the cells, leading to result variability.
-
Control for Experimental Timing: The duration of exposure to CB3717 is critical. The accumulation of dUTP and subsequent DNA damage are time-dependent processes.[1] Ensure precise and consistent incubation times across all experiments.
Q3: I observed a precipitate in my CB3717 stock solution or culture medium. What should I do?
A3: Precipitation is a known issue due to CB3717's low water solubility, which was linked to nephrotoxicity in clinical trials due to precipitation in renal tubules.[2][7]
Troubleshooting Steps:
-
Check Solvent and pH: CB3717 is poorly soluble in acidic aqueous solutions.[2] When preparing stock solutions in DMSO, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation upon dilution. When diluting in aqueous buffers, ensure the pH is neutral to slightly alkaline.
-
Re-dissolving the Compound: If precipitation is observed in the stock solution, gently warm the vial (e.g., to 37°C) and vortex to try to redissolve the compound. If it does not redissolve, it is best to discard the solution and prepare a fresh one.
-
Microscopy Check: After adding the final dilution to your culture medium, inspect the wells under a microscope to ensure no precipitate is visible. Compound precipitation can cause physical stress to cells and will lead to an inaccurate effective concentration.
-
Consider Alternative Formulations: For in vivo studies, specialized formulations may be necessary. Clinical trials have explored the use of alkaline diuresis to prevent precipitation.[2][8]
Q4: How can I confirm that the observed cellular effects are specifically due to thymidylate synthase inhibition?
A4: Confirming the mechanism of action is crucial. CB3717's cytotoxicity is reported to be mediated solely through the inhibition of thymidylate synthase (TS).[2]
Confirmatory Experiments:
-
Thymidine Rescue: As mentioned in A1, the most straightforward method is a thymidine rescue experiment. Adding exogenous thymidine bypasses the metabolic block caused by TS inhibition, and if it reverses the cytotoxic effect, it confirms the on-target mechanism.[4]
-
Measure dUTP Accumulation: Inhibition of TS leads to a significant increase in intracellular deoxyuridine triphosphate (dUTP) pools.[1] Measuring dUTP levels (e.g., by radioimmunoassay or LC-MS) in treated versus untreated cells can provide direct evidence of TS inhibition.
-
Assess DNA Damage: The accumulation of dUTP leads to its misincorporation into DNA, followed by excision repair processes that result in DNA strand breaks.[1] Assays that detect DNA damage, such as the comet assay or staining for γH2AX (a marker of DNA double-strand breaks), can be used to confirm the downstream effects of TS inhibition.
Quantitative Data Summary
Table 1: In Vitro Effects & Potency of CB3717
| Parameter | Cell Line | Condition | Result | Reference |
| dUTP Accumulation | A549 Human Lung Carcinoma | 3 µM CB3717 for 24h | 46.1 ± 9.6 pmol/10⁶ cells | [1] |
| A549 Human Lung Carcinoma | 30 µM CB3717 for 24h | 337.5 ± 37.9 pmol/10⁶ cells | [1] | |
| Potency of Polyglutamates (vs. CB3717) | L1210 TS Enzyme | In Vitro Inhibition | Di-glutamate: 26x more potent | [2] |
| L1210 TS Enzyme | In Vitro Inhibition | Tri-glutamate: 87x more potent | [2] | |
| L1210 TS Enzyme | In Vitro Inhibition | Tetra-glutamate: 119x more potent | [2] | |
| L1210 TS Enzyme | In Vitro Inhibition | Penta-glutamate: 114x more potent | [2] |
Table 2: Summary of Key Toxicities Observed in Clinical Studies
| Toxicity Type | Observation | Potential Cause | Reference |
| Nephrotoxicity | Dose-limiting; decreased creatinine clearance. | Poor water solubility leading to drug precipitation in renal tubules. | [2][7][8][9] |
| Hepatotoxicity | Frequent elevation of liver enzymes (transaminases). | Positive correlation with peak drug plasma levels. | [8][9][10] |
| Malaise | Frequent and disturbing side-effect. | Statistically correlated with the degree of liver enzyme elevation. | [2][8] |
Key Experimental Protocols
Protocol 1: Preparation of CB3717 Stock Solution
-
Weighing: Carefully weigh the desired amount of CB3717 powder in a sterile microfuge tube.
-
Dissolution: Add an appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquoting: Dispense small-volume aliquots into sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C. For short-term use, a 4°C stock may be stable for a few days, but stability should be verified.
Protocol 2: Cell Viability Assay (e.g., MTT/XTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of CB3717 in complete culture medium from your stock solution. Remove the old medium from the cells and add the medium containing the various concentrations of CB3717. Include "vehicle-only" (e.g., DMSO) and "no treatment" controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Reagent Addition: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., acidified isopropanol) and mix thoroughly. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 3: Thymidine Rescue Experiment
-
Cell Seeding: Plate cells as you would for a standard viability assay (Protocol 2).
-
Preparation of Treatment Media: Prepare two sets of CB3717 dilutions in culture medium.
-
Set A: CB3717 dilutions only.
-
Set B: CB3717 dilutions + a final concentration of 10-50 µM thymidine.
-
-
Controls: Include the following controls:
-
No treatment
-
Vehicle only
-
Thymidine only
-
-
Treatment and Incubation: Add the prepared media to the cells and incubate for the same duration as your standard viability assay.
-
Viability Assessment: Assess cell viability using the method described in Protocol 2.
-
Analysis: Compare the viability curves for Set A and Set B. A significant rightward shift in the IC50 curve for Set B indicates a successful rescue and confirms that toxicity is on-target.
Visualizations
Caption: Mechanism of action for CB3717 leading to cytotoxicity.
Caption: Troubleshooting workflow for unexpected toxicity in CB3717 studies.
Caption: Potential causes for inconsistent results in CB3717 experiments.
References
- 1. Mechanism of cell death following thymidylate synthase inhibition: 2'-deoxyuridine-5'-triphosphate accumulation, DNA damage, and growth inhibition following exposure to CB3717 and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent preclinical and clinical studies with the thymidylate synthase inhibitor N10-propargyl-5,8-dideazafolic acid (CB 3717) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase inhibitors: the in vitro activity of a series of heterocyclic benzoyl ring modified 2-desamino-2-methyl-N10-substituted-5,8-dideazafolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N10-propargyl-5,8-dideazafolic acid (CB3717): inhibitory effects on human leukemia cell lines resistant to methotrexate or trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase disruption to limit cell proliferation in cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The renal effects of N10-propargyl-5,8-dideazafolic acid (CB3717) and a non-nephrotoxic analogue ICI D1694, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of the antifolate N10-propargyl-5,8-dideazafolic acid, CB 3717 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical pharmacokinetics of the novel antifolate N10-propargyl-5,8-dideazafolic acid (CB 3717) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The history of the development and clinical use of CB 3717 and ICI D1694 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CB3717 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the thymidylate synthase (TS) inhibitor, CB3717, in in vitro experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CB3717?
A1: CB3717 is a potent and specific inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting TS, CB3717 depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs), specifically an accumulation of deoxyuridine triphosphate (dUTP). The misincorporation of uracil into DNA in place of thymine triggers DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[1]
Q2: What is the role of polyglutamation in CB3717's activity?
A2: Within the cell, CB3717 can be metabolized into polyglutamated forms. These polyglutamated metabolites are significantly more potent inhibitors of thymidylate synthase and are retained within the cell for longer periods compared to the parent compound.[2] This intracellular accumulation and enhanced inhibitory activity contribute to a sustained suppression of TS and prolonged cytotoxic effects.[2]
Q3: What is a typical starting concentration for CB3717 in cell-based assays?
A3: A typical starting concentration for in vitro experiments can range from low micromolar (µM) to nanomolar (nM), depending on the cell line and the assay duration. For initial experiments, a dose-response curve is recommended, starting from a high concentration (e.g., 50-100 µM) and performing serial dilutions. For example, the concentration of CB3717 that produces 50% growth inhibition (IC50) in A549 human lung carcinoma cells after a 24-hour exposure is approximately 3 µM. In L1210 murine leukemia cells, concentrations of 50 µM have been used for 6 to 24-hour incubations to study its metabolism.[2]
Q4: How should I prepare and store a stock solution of CB3717?
A4: CB3717 has poor solubility in aqueous solutions, especially under acidic conditions. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO can be prepared. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: I am observing precipitation of CB3717 in my cell culture medium. What can I do?
A5: Precipitation can be a common issue due to the low solubility of CB3717. Here are some troubleshooting tips:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the CB3717 stock solution.
-
Add dropwise while mixing: Add the DMSO stock solution to the medium dropwise while gently swirling or vortexing to ensure rapid and even dispersion.
-
Lower the final concentration: If precipitation persists, consider lowering the final concentration of CB3717 in your experiment.
-
Check the pH of your medium: Although less common with buffered media, ensure the pH has not shifted to become more acidic, which can decrease CB3717 solubility.
-
Consider serum concentration: Components in serum can sometimes interact with compounds. If using a high percentage of serum, this could be a contributing factor.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure fresh dilutions of CB3717 are prepared from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. Information on the stability of CB3717 in specific cell culture media over long incubation times is limited, so for prolonged experiments, consider replenishing the medium with fresh compound. |
| Sub-optimal Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to antifolates. This can be due to mechanisms such as decreased drug uptake, increased drug efflux, or elevated levels of the target enzyme, thymidylate synthase. |
| Incorrect Assay Endpoint | The cytotoxic effects of CB3717 are cell cycle-dependent and may require a sufficient incubation period to manifest. Ensure your assay endpoint allows enough time for the compound to induce cell cycle arrest and apoptosis. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Excessively High Concentration | High concentrations of any small molecule inhibitor can lead to off-target effects.[3][4] Use the lowest effective concentration of CB3717 that achieves the desired level of target inhibition to minimize the risk of off-target pharmacology. |
| DMSO Cytotoxicity | Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess any solvent-induced effects. |
| Interaction with Media Components | Certain components in the cell culture medium could potentially interact with CB3717. While specific interactions are not well-documented, using a chemically defined, serum-free medium, if possible, can reduce variability.[5][6][7] |
Quantitative Data Summary
Table 1: Reported In Vitro Concentrations and IC50 Values for CB3717
| Cell Line | Assay Type | Concentration/IC50 | Incubation Time | Reference |
| A549 (Human Lung Carcinoma) | Growth Inhibition | IC50 ≈ 3 µM | 24 hours | |
| L1210 (Murine Leukemia) | Metabolism Study | 50 µM | 6, 12, 24 hours | [2] |
| Various Cancer Cell Lines | Cytotoxicity | IC50 values typically in the 10-50 µM range | Not Specified | [8] |
Experimental Protocols
Protocol 1: Determining the IC50 of CB3717 using a Cell Viability Assay (MTT/MTS)
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of CB3717 in cell culture medium. A common starting point is a 2-fold or 3-fold dilution series from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest CB3717 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of CB3717.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Cell Viability Assessment (MTT or MTS Assay):
-
For MTT Assay:
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
For MTS Assay:
- Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at a wavelength of 490 nm.
4. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the CB3717 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Non-Radioactive Thymidylate Synthase (TS) Enzyme Inhibition Assay (Spectrophotometric)
This protocol is adapted from methods that measure the increase in absorbance at 340 nm resulting from the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a reaction coupled to the TS-catalyzed conversion of dUMP to dTMP.[9]
1. Reagents and Buffers:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl₂, and 1 mM dithiothreitol (DTT).
-
Recombinant human thymidylate synthase.
-
Deoxyuridine monophosphate (dUMP).
-
5,10-Methylenetetrahydrofolate (CH₂-H₄folate).
-
Dihydrofolate reductase (DHFR).
-
NADPH.
-
CB3717.
2. Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add varying concentrations of CB3717 to the wells. Include a no-inhibitor control.
-
Add recombinant TS, DHFR, and NADPH to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of dUMP and CH₂-H₄folate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of CB3717.
-
Plot the percentage of inhibition against the log of the CB3717 concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
1. Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with CB3717 at the desired concentration (e.g., 1x and 5x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
3. Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Expected Results: Inhibition of thymidylate synthase by CB3717 is expected to cause an accumulation of cells in the S-phase of the cell cycle due to the disruption of DNA synthesis.[10][11]
Visualizations
Caption: Mechanism of action of CB3717 leading to S-phase arrest and apoptosis.
Caption: General workflow for determining the IC50 of CB3717 in vitro.
Caption: A logical approach to troubleshooting inconsistent experimental results with CB3717.
References
- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Formation and retention and biological activity of N10-propargyl-5,8-dideazafolic acid (CB3717) polyglutamates in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
how to prevent degradation of CB3717 in solution
This technical support center provides guidance on the proper handling and storage of CB3717 to minimize degradation in solution. The following information is compiled from publicly available data on CB3717 and related chemical structures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving CB3717?
A1: CB3717 is soluble in dimethyl sulfoxide (DMSO). For most in vitro experiments, DMSO is the recommended solvent for preparing stock solutions.
Q2: How should I store the solid powder form of CB3717?
A2: The solid powder of CB3717 should be stored under the following conditions:
-
Long-term (months to years): -20°C, protected from light.[1][2][3]
-
Short-term (days to weeks): 0-4°C, protected from light.[1] The product is generally stable for a few weeks at ambient temperature during shipping.[1][3]
Q3: What are the recommended storage conditions for CB3717 in solution?
A3: Stock solutions of CB3717 in DMSO should be stored as follows:
-
Long-term (up to 1 year): -80°C.[2]
-
Short-term (up to 1 month): -20°C.[3]
-
Very short-term (days to weeks): 0-4°C.[1]
To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.
Q4: Is CB3717 sensitive to pH?
A4: Yes, CB3717 has poor solubility in acidic conditions, which can lead to its precipitation.[4] This is a critical consideration for aqueous dilutions of your DMSO stock solution. The quinazoline ring system, a core structure of CB3717, is generally stable in cold dilute acidic and alkaline solutions but can be susceptible to hydrolysis upon heating.[1][2]
Q5: Is CB3717 sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution in aqueous media. | CB3717 has poor solubility in acidic aqueous solutions. The pH of your cell culture medium or buffer may be causing the compound to precipitate. | - Ensure the final concentration of DMSO is compatible with your experimental system and helps maintain solubility. - Adjust the pH of the aqueous medium to neutral or slightly alkaline, if your experiment allows. - Consider using a formulation with excipients such as Tween 80 or PEG300 for in vivo studies to improve solubility.[3] |
| Loss of compound activity over time in prepared solutions. | The compound may be degrading in solution due to improper storage or handling. | - Store stock solutions at or below -20°C, and for long-term storage, at -80°C.[1][2][3] - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect solutions from light and elevated temperatures. - Prepare fresh dilutions in aqueous media immediately before use. |
| Inconsistent experimental results. | In addition to potential degradation, inconsistencies could arise from inaccurate solution concentrations due to precipitation or adsorption to plasticware. | - Visually inspect solutions for any signs of precipitation before each use. - Use low-adhesion microplates and pipette tips. - Ensure complete dissolution of the solid compound when preparing the initial stock solution. |
Stability Summary
| Condition | Solid Powder | In DMSO | Aqueous Solution |
| Temperature | Stable at -20°C for years.[2][3] | Stable at -80°C for up to a year.[2] | Should be prepared fresh. Avoid high temperatures. |
| pH | Not applicable. | Not applicable. | Poor solubility and risk of precipitation in acidic conditions.[4] |
| Light | Store in the dark.[1] | Protect from light. | Protect from light. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of CB3717 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of CB3717 is 477.47 g/mol .
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied briefly if necessary, but avoid overheating.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C for short-term or -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing and storing CB3717 solutions.
Caption: Potential degradation and instability pathways for CB3717.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to CB3717 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the thymidylate synthase (TS) inhibitor, CB3717.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CB3717?
CB3717 is a quinazoline-based antifolate that acts as a potent and specific inhibitor of thymidylate synthase (TS).[1] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. By inhibiting TS, CB3717 depletes the intracellular pool of dTMP, leading to "thymineless death," characterized by the misincorporation of uracil into DNA, DNA damage, and ultimately, inhibition of cell growth.[1] The cytotoxic effects of CB3717 are potentiated by its intracellular conversion to polyglutamated forms, which have a higher affinity for TS and are retained within the cell for longer periods.
Q2: What are the most common mechanisms of acquired resistance to CB3717?
The most frequently reported mechanism of acquired resistance to CB3717 is the overproduction of the target enzyme, thymidylate synthase (TS) .[2][3] This can occur through gene amplification, leading to a significant increase in TS protein levels that effectively titrates out the inhibitory effect of the drug.[3]
Other potential, though less commonly reported, mechanisms of resistance to antifolates in general, which may apply to CB3717, include:
-
Impaired drug transport: Reduced expression or function of the reduced folate carrier (RFC), which is involved in the uptake of CB3717 into the cell.
-
Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding glutamate residues to CB3717. This leads to lower intracellular concentrations of the more potent polyglutamated forms of the drug.
-
Alterations in downstream signaling pathways: Activation of pro-survival pathways that bypass the effects of TS inhibition.
Q3: My cells have become resistant to CB3717. How can I confirm the mechanism of resistance?
To investigate the mechanism of resistance in your cell line, a series of experiments are recommended:
-
Quantify Thymidylate Synthase Levels: Perform a Western blot to compare the levels of TS protein in your resistant cell line to the parental, sensitive cell line. A significant increase in TS protein is a strong indicator of the primary resistance mechanism.
-
Assess TS Gene Amplification: Use quantitative PCR (qPCR) to determine the copy number of the TS gene in resistant versus sensitive cells.
-
Measure CB3717 Uptake: While technically challenging, assessing the uptake of radiolabeled CB3717 can indicate if impaired transport via the reduced folate carrier is a contributing factor.
-
Analyze CB3717 Polyglutamylation: Use high-performance liquid chromatography (HPLC) to analyze the intracellular conversion of CB3717 to its polyglutamated forms. A decrease in the ratio of polyglutamated to monoglutamated forms in resistant cells would suggest a defect in polyglutamylation.
Troubleshooting Guides
Problem 1: My CB3717-resistant cell line shows high levels of thymidylate synthase (TS). How can I overcome this?
Solution: Overcoming TS overexpression is a significant challenge. Here are some strategies to consider:
-
Combination Therapy:
-
Synergize with other chemotherapeutics: Combine CB3717 with drugs that have different mechanisms of action and are not affected by high TS levels. For example, agents that induce DNA damage through other mechanisms or target different cellular processes.
-
Inhibit TS expression: Investigate the use of agents that can downregulate the expression of TS.
-
-
Develop Novel TS Inhibitors: Explore the use of newer generation TS inhibitors that may have a higher affinity for TS or are less susceptible to resistance mechanisms.
Problem 2: I am not observing the expected cytotoxicity with CB3717 in my sensitive cell line.
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure that your stock of CB3717 is not degraded. Prepare fresh solutions and store them appropriately, protected from light.
-
Optimize Cell Culture Conditions: Ensure that the cell culture medium does not contain high levels of thymidine, which can rescue cells from the effects of TS inhibition through the salvage pathway.
-
Check Cell Viability Assay Protocol: Review your cell viability assay protocol for any potential issues. Ensure appropriate cell seeding density, drug incubation time, and proper execution of the assay.
-
Confirm Cell Line Identity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
Quantitative Data Summary
The following table summarizes data from a well-characterized CB3717-resistant cell line.
| Cell Line | Parent Cell Line | Fold Resistance to CB3717 | Thymidylate Synthase (TS) Overproduction | Dihydrofolate Reductase (DHFR) Activity | Reference |
| L1210:C15 | L1210 | >200-fold | 45-fold | 2.6-fold increase | [2] |
| RAJI/MTX-R | RAJI | 5-fold (cross-resistance) | 550-fold increase (DHFR) | Not specific to TS | [4] |
| WI-L2/m4 | WI-L2 | 15-fold (cross-resistance) | 110-fold increase (DHFR) | Not specific to TS | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CB3717 and calculating the IC50 value.
Materials:
-
CB3717
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CB3717 in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of CB3717. Include a vehicle control (medium with the same concentration of DMSO used to dissolve CB3717).
-
Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Thymidylate Synthase (TS)
This protocol is for quantifying the protein levels of TS.
Materials:
-
Sensitive and resistant cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Thymidylate Synthase
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse sensitive and resistant cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TS overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of TS in resistant versus sensitive cells.
Folylpolyglutamate Synthetase (FPGS) Activity Assay
This assay measures the activity of FPGS, the enzyme responsible for polyglutamating CB3717.
Materials:
-
Cell lysate
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.5)
-
CB3717 (or a suitable folate substrate like methotrexate)
-
[³H]-Glutamic acid
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell lysates from sensitive and resistant cells.
-
Set up a reaction mixture containing the cell lysate, reaction buffer, CB3717, [³H]-Glutamic acid, ATP, MgCl₂, and DTT.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding ice-cold TCA to precipitate proteins and polyglutamated products.
-
Centrifuge the samples and wash the pellet to remove unincorporated [³H]-Glutamic acid.
-
Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the FPGS activity based on the amount of [³H]-Glutamic acid incorporated per unit of protein per unit of time.
Visualizations
Caption: Mechanism of action of CB3717.
Caption: Key mechanisms of acquired resistance to CB3717.
Caption: Experimental workflow for overcoming CB3717 resistance.
References
- 1. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. The Ras/MAPK Pathway Is Required for Generation of iNKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of mRNA-3705 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of mRNA-3705 with other therapeutic alternatives for methylmalonic acidemia (MMA) in animal models. The information is presented to assist researchers in evaluating the potential of this novel mRNA-based therapy.
Introduction to mRNA-3705 and Methylmalonic Acidemia
Methylmalonic acidemia (MMA) is a rare, autosomal recessive metabolic disorder caused by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MMUT). This deficiency disrupts the normal metabolism of certain amino acids and fatty acids, leading to the accumulation of toxic metabolites, primarily methylmalonic acid.[1] Standard of care for MMA is limited to dietary restrictions and palliative treatments, with liver or combined liver and kidney transplantation being the only potentially curative options.[2][3]
mRNA-3705 is an investigational messenger RNA (mRNA) therapy designed to address the underlying cause of MMA.[4][5] It consists of an mRNA molecule encoding the human MUT enzyme, encapsulated within a lipid nanoparticle (LNP) for delivery to cells. The goal of mRNA-3705 is to enable the patient's own cells to produce a functional MUT enzyme, thereby restoring the metabolic pathway and reducing the accumulation of toxic metabolites.[6]
Comparative Efficacy of mRNA-3705 in Animal Models
Preclinical studies in mouse models of MMA have demonstrated the potential of mRNA-3705 to correct the biochemical and clinical manifestations of the disease. This section compares the efficacy of mRNA-3705 with other therapeutic strategies investigated in similar animal models.
Quantitative Data Summary
The following tables summarize the key efficacy data from preclinical studies of mRNA-3705 and alternative therapies in mouse models of MMA.
Table 1: Efficacy of mRNA-3705 in a Mouse Model of MMA
| Outcome Measure | Control Group (Untreated MMA Mice) | mRNA-3705 Treated Group | Reference |
| Survival Rate | 0% survival by day 72 | >95% survival for ≥1 year | [7] |
| Plasma Methylmalonic Acid (MMA) Reduction | N/A | 62-89% reduction from baseline | [1] |
| Hepatic MMUT Protein Expression | N/A | 2.1-3.4-fold higher than first-generation mRNA therapy | [4][5][8] |
| Body Weight | Significant weight loss | Substantial improvement in weight gain | [1] |
Table 2: Efficacy of Alternative Therapies in Mouse Models of MMA
| Therapeutic Approach | Outcome Measure | Efficacy in Animal Models | Reference |
| AAV-based Gene Therapy (rAAV8) | Survival Rate | >95% survival for ≥1 year | [7] |
| Plasma MMA Levels | Significant reduction compared to untreated mice | [7] | |
| AAV-mediated Genome Editing (mLB-001) | Survival Rate | Prevented mortality on high protein diet | [9] |
| Plasma MMA Levels | Lower and stable levels during high protein challenge | [9] | |
| Liver Transplantation | Metabolic Control | Improved metabolic stability, reduced MMA levels | [2][10] |
| Survival Rate | High patient and graft survival rates in clinical studies | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
mRNA-3705 Administration in a Mouse Model of MMA
-
Animal Model: Mut-/- mice, a model that replicates a severe clinical phenotype of MMA.[7]
-
Drug Formulation: mRNA-3705, a codon-optimized human MUT mRNA encapsulated in lipid nanoparticles.
-
Dosing Regimen: Intravenous (IV) administration. Specific dosing concentrations and frequencies are detailed in the primary literature.[1]
-
Efficacy Assessment:
-
Survival: Monitored daily.
-
Plasma Methylmalonic Acid: Measured at various time points post-treatment using established biochemical assays.[1][7]
-
Hepatic MMUT Protein Expression: Assessed via Western blot or other quantitative protein analysis techniques.[8]
-
Body Weight: Measured regularly throughout the study period.
-
AAV-based Gene Therapy in a Mouse Model of MMA
-
Animal Model: Mut-/- mice.[7]
-
Vector: Recombinant adeno-associated virus serotype 8 (rAAV8) carrying the murine Mut cDNA.
-
Dosing Regimen: A single injection administered to neonatal mice.[7]
-
Efficacy Assessment:
-
Survival: Monitored long-term.
-
Plasma Methylmalonic Acid: Measured at various time points.
-
Propionate Oxidation: Assessed to determine functional correction of the metabolic pathway.[7]
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Pathophysiology of Methylmalonic Acidemia
References
- 1. Moderna Publishes Preclinical Data in Cell… | Flagship Pioneering [flagshippioneering.com]
- 2. Safety, efficacy, and timing of transplantation(s) in propionic and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mRNA-3705 / Moderna [delta.larvol.com]
- 5. mRNA-3705 for Methylmalonic Acidemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. oaanews.org [oaanews.org]
- 8. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel AAV-mediated genome editing therapy improves health and survival in a mouse model of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver Transplantation for Propionic Acidemia and Methylmalonic Acidemia: Perioperative Management and Clinical Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of liver transplantation for methylmalonic acidemia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of mRNA-3705 and Liver Transplantation for Methylmalonic Acidemia
For Researchers, Scientists, and Drug Development Professionals
Methylmalonic acidemia (MMA) is a rare, life-threatening inborn error of metabolism characterized by the deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This deficiency leads to the accumulation of toxic metabolites, primarily methylmalonic acid, causing recurrent metabolic decompensation and progressive multi-organ damage.[1] Current treatment strategies aim to reduce the production of these toxic metabolites and manage acute crises. This guide provides a detailed comparison of two therapeutic approaches: the investigational mRNA therapy, mRNA-3705, and the established surgical intervention, liver transplantation.
Mechanism of Action
mRNA-3705: This investigational therapy is designed to deliver a synthetic messenger RNA (mRNA) encoding the human MUT enzyme.[2] The mRNA is encapsulated within a lipid nanoparticle to facilitate its delivery to cells, primarily hepatocytes.[3] Once inside the cells, the mRNA instructs the cellular machinery to produce a functional MUT enzyme, thereby restoring the deficient enzymatic activity and enabling the proper metabolism of methylmalonyl-CoA.[1]
Liver Transplantation: This surgical procedure involves replacing the patient's liver with a healthy donor liver.[4] Since the liver is a primary site of MUT enzyme activity, a successful transplant provides a source of functional enzyme, which can correct the metabolic defect.[4] This approach aims to provide a long-term and continuous source of the missing enzyme.
Quantitative Data Comparison
The following tables summarize the available quantitative data for mRNA-3705 and liver transplantation. It is important to note that the data for mRNA-3705 are from an ongoing Phase 1/2 clinical trial and are subject to change, while the data for liver transplantation are from long-term observational studies and meta-analyses.
Table 1: Efficacy and Metabolic Control
| Parameter | mRNA-3705 (Interim Phase 1/2 Data) | Liver Transplantation (Published Studies) |
| Biomarker Reduction | Dose-dependent reductions in plasma methylmalonic acid and other disease-related biomarkers observed.[5] | Significant decrease in plasma MMA levels. In one study, mean preoperative levels of 2218.5 mmol/L decreased to 307.5 mmol/L postoperatively.[6] Another review reported a decrease to 13.8% of preoperative levels.[7] Following combined liver/kidney transplantation, plasma MMA was reduced to 3% of pre-dialysis levels.[8] |
| Metabolic Decompensation Events (MDEs) | Exploratory clinical endpoint in the ongoing trial; data on reduction of MDEs is being collected.[9] | 100% rate of metabolic eradication (prevention of metabolic stroke/decompensations) reported in a meta-analysis.[10][11] |
| Dietary Protein Intake | Potential for improved protein tolerance is an expected benefit being evaluated.[2] | Protein intake was significantly increased after liver-kidney transplantation.[12] |
Table 2: Safety and Adverse Events
| Parameter | mRNA-3705 (Interim Phase 1/2 Data as of Aug 25, 2023) | Liver Transplantation (Published Studies) |
| Serious Adverse Events (SAEs) | One serious adverse event of "body temperature increased" (Grade 2, resolved) was assessed as related to mRNA-3705.[9] | Mortality rates of 11-14% have been reported.[13][14] Causes of death include multi-organ failure, hepatic failure, and sepsis.[13][14] |
| Common Adverse Events | Most common adverse events were pyrexia and upper respiratory tract infection. Infusion-related reactions occurred in less than 5% of administered doses.[9] | Common complications include biliary complications (0.2%), vascular complications (7.7%), and rejection (18.4%).[10][11] Viral infections and renal impairment are also frequently reported.[13][14] |
| Discontinuations | No discontinuations due to safety-related reasons.[9] | Graft loss can occur, although death-censored graft survival rates are high (97-98.5%).[6][10][11] |
Experimental Protocols
mRNA-3705: Phase 1/2 Clinical Trial (NCT04899310)
The "Landmark Study" is a global, open-label, dose-optimization and expansion study evaluating the safety, tolerability, pharmacodynamics, and pharmacokinetics of mRNA-3705 in participants with isolated MMA due to MUT deficiency.[15][16]
-
Study Design: The trial consists of two parts: a dose-optimization stage and a dose-expansion stage.[16]
-
Participants: Individuals aged one year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency are eligible.[16]
-
Intervention: mRNA-3705 is administered via intravenous infusion.[2] The study is evaluating multiple doses and dosing intervals.[16]
-
Primary Endpoints: The primary endpoints are safety and tolerability.[9]
-
Secondary and Exploratory Endpoints: These include pharmacokinetic parameters, changes in blood methylmalonic acid and 2-methylcitrate levels, and the frequency of metabolic decompensation events and MMA-related hospitalizations.[9]
Liver Transplantation for MMA: A Generalized Surgical Approach
The surgical protocol for liver transplantation in MMA patients is generally similar to that for other metabolic disorders, with specific perioperative management to prevent metabolic decompensation.
-
Preoperative Management: Patients undergo a thorough evaluation to assess their overall health and suitability for transplantation. Management often includes a protein-restricted diet and carnitine supplementation.[17]
-
Surgical Procedure: The diseased liver is surgically removed and replaced with a whole or partial liver from a deceased or living donor.[4]
-
Postoperative Management: Immediate postoperative care focuses on managing immunosuppression to prevent graft rejection, monitoring for surgical complications, and carefully managing metabolic status to avoid decompensation.[17] Lifelong immunosuppressive medication is required.
Visualizing the Pathways and Processes
MMA Metabolic Pathway
Mechanism of Action: mRNA-3705
Experimental Workflow Comparison
Conclusion
Both mRNA-3705 and liver transplantation offer promising therapeutic avenues for patients with MMA by addressing the underlying enzyme deficiency. Liver transplantation is an established, potentially curative procedure but carries the risks of major surgery, lifelong immunosuppression, and donor organ shortages.[4][14] mRNA-3705 represents a novel, non-surgical approach that aims to restore enzyme function through gene therapy.[2] While early data are encouraging, the long-term efficacy and safety of mRNA-3705 are still under investigation in ongoing clinical trials.[9][18] The choice between these two modalities will ultimately depend on a comprehensive evaluation of the patient's clinical condition, the long-term data from the mRNA-3705 trials, and a careful risk-benefit assessment.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Liver Transplantation for Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irp.cdn-website.com [irp.cdn-website.com]
- 6. Long-Term Outcomes of Living Donor Liver Transplantation for Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. s29.q4cdn.com [s29.q4cdn.com]
- 10. Safety and efficacy of liver transplantation for methylmalonic acidemia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term outcome of methylmalonic aciduria after kidney, liver, or combined liver-kidney transplantation: The French experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Post-transplantation Outcomes in Patients with PA or MMA: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trial Details [trials.modernatx.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. mdpi.com [mdpi.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Guide to mRNA-3705 and Alternative Therapies for Methylmalonic Acidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational mRNA therapy, mRNA-3705, against current alternative treatments for methylmalonic acidemia (MMA), a rare and life-threatening inherited metabolic disorder. The information is intended to offer an objective overview supported by available preclinical and clinical data to inform research and development efforts in this field.
Overview of Methylmalonic Acidemia (MMA)
Methylmalonic acidemia is most commonly caused by a deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), leading to a toxic buildup of acids in the body.[1] This accumulation can result in metabolic crises, progressive multi-organ damage, and significant morbidity and mortality.[1] Standard of care for MMA has traditionally involved dietary restrictions and palliative measures, with liver or combined liver and kidney transplantation being the only effective treatments for severe cases.[1]
mRNA-3705: An Investigational mRNA Therapy
mRNA-3705, developed by Moderna, is an investigational therapeutic designed to treat MMA due to MUT deficiency.[1] The therapy consists of messenger RNA (mRNA) encoding the human MUT enzyme, encapsulated within a lipid nanoparticle (LNP).[2] The goal of mRNA-3705 is to enable the patient's own cells to produce the functional MUT enzyme, thereby restoring the deficient metabolic pathway.[2][3]
Preclinical Validation
Preclinical studies in mouse models of MMA have demonstrated the potential of mRNA-3705. Compared to a first-generation compound (mRNA-3704), mRNA-3705 led to 2.1 to 3.4 times higher levels of hepatic MUT protein expression. This resulted in more significant and sustained reductions in plasma methylmalonic acid.[4]
Clinical Trial Results for mRNA-3705
mRNA-3705 is currently being evaluated in a Phase 1/2 open-label clinical trial known as the "Landmark study" (NCT04899310) in patients with isolated MMA aged one year and older.[1][3][5][6][7][8][9] While comprehensive data is still emerging, interim results have been presented.
Key Findings from the Landmark Study (as of August 2023):
-
Safety: The treatment has been generally well-tolerated, with no reported deaths or discontinuations due to safety concerns.[10][11]
-
Efficacy:
-
No metabolic decompensation events (MDEs) have been observed at what are considered to be efficacious dose levels (0.4mg/kg and above).[12]
-
Early data suggest a potential for a decrease in the annualized frequency of MDEs and MMA-related hospitalizations when compared to the period before treatment.[12]
-
Dose-dependent reductions in plasma methylmalonic acid have been observed.[12]
-
A poster presentation related to the International Congress of Inborn Errors of Metabolism (ICIEM) 2025 has also shown a median percentage change from baseline in plasma methylmalonic acid for 18 participants, indicating a dose-responsive reduction.
Comparison of Therapeutic Approaches
The following tables provide a comparative overview of mRNA-3705 based on available interim data, and the established alternative treatments for MMA: Standard of Care (Dietary Management) and Organ Transplantation.
Table 1: Efficacy and Clinical Outcomes
| Feature | mRNA-3705 (Investigational) | Standard of Care (Dietary Management) | Liver or Combined Liver/Kidney Transplant |
| Metabolic Control | Dose-dependent reduction in plasma methylmalonic acid observed in Phase 1/2 trial.[12] | Aims to limit precursor intake but does not correct the underlying enzyme deficiency. | Significant reduction in plasma MMA levels (up to 90% in some cases) and prevention of metabolic crises.[2][7] |
| Metabolic Decompensation Events (MDEs) | No MDEs observed at expected efficacious dose levels in interim analysis. Potential for reduced annualized MDE frequency.[12] | Recurrent, life-threatening MDEs are common, often triggered by illness or stress.[4][13] | Significantly reduces or eliminates MDEs.[2][7] |
| Long-term Complications | Long-term effects are still under investigation. | High incidence of chronic kidney disease, neurological impairment, and poor growth, particularly in severe genotypes.[6][13][14] | Can stabilize or improve some existing complications, but may not reverse neurological damage or completely halt renal disease progression.[2][7] |
| Dietary Restrictions | Potential to liberalize protein intake is under investigation. | Strict lifelong low-protein diet is required.[15] | Allows for liberalization of protein intake.[16] |
Table 2: Safety and Tolerability
| Feature | mRNA-3705 (Investigational) | Standard of Care (Dietary Management) | Liver or Combined Liver/Kidney Transplant |
| Primary Safety Concerns | Generally well-tolerated in the ongoing Phase 1/2 study. Long-term safety profile is not yet established.[10][11] | Malnutrition, growth failure, and challenges with dietary adherence. | Surgical risks (mortality and morbidity), graft rejection, vascular complications, and long-term immunosuppression-related side effects.[1] |
| Mortality | No deaths reported in the clinical trial to date.[10][11] | High mortality rate, especially in the severe mut0 subtype, often due to metabolic crises.[11] | Patient survival rates are high (e.g., 99.9% in one meta-analysis), but there are risks of perioperative mortality.[1] |
| Quality of Life | Potential for improvement by reducing MDEs and dietary restrictions; data is still being collected. | Significantly impacted by dietary restrictions, frequent hospitalizations, and chronic health issues. | Can significantly improve quality of life by eliminating MDEs and liberalizing diet, though challenges related to post-transplant care remain.[16] |
Experimental Protocols
mRNA-3705 Landmark Study (NCT04899310)
The Landmark study is a Phase 1/2, global, open-label, dose-optimization study.
-
Objective: To evaluate the safety, tolerability, pharmacodynamics, and pharmacokinetics of mRNA-3705 in participants with isolated MMA due to MUT deficiency.[3][6][7][8][9]
-
Population: Patients aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency.[1]
-
Intervention: Intravenous infusion of mRNA-3705. The study is designed to evaluate multiple doses and dosing intervals.[3][6][7][8][9]
-
Primary Outcome Measures:
-
Incidence and severity of adverse events.
-
Frequency of MDEs compared to standard of care.[17]
-
-
Secondary Outcome Measures:
-
Change from baseline in plasma methylmalonic acid levels.
-
Pharmacokinetic parameters of the encoded human MUT protein.[17]
-
Visualizing the Landscape of MMA Treatment
Signaling Pathway of MMA and the Role of mRNA-3705
The following diagram illustrates the metabolic pathway affected in MMA and the intended mechanism of action for mRNA-3705.
Caption: Metabolic pathway in MMA and the mechanism of mRNA-3705.
Experimental Workflow for the Landmark Study
This diagram outlines the general workflow for a patient participating in the mRNA-3705 Phase 1/2 clinical trial.
Caption: Patient workflow in the mRNA-3705 Landmark study.
Logical Relationship of MMA Treatment Alternatives
This diagram illustrates the relationship and progression between the different treatment options for MMA.
Caption: Logical flow of treatment options for MMA.
References
- 1. Safety and efficacy of liver transplantation for methylmalonic acidemia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Value of Liver Transplantation for Methylmalonic Acidemia [frontiersin.org]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Metabolic decompensation in methylmalonic aciduria: which biochemical parameters are discriminative? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mRNA-3705 MMA Study | Children's Hospital of Philadelphia [chop.edu]
- 10. s29.q4cdn.com [s29.q4cdn.com]
- 11. scilit.com [scilit.com]
- 12. s29.q4cdn.com [s29.q4cdn.com]
- 13. Long-term outcome in methylmalonic aciduria: a series of 30 French patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Variable dietary management of methylmalonic acidemia: metabolic and energetic correlations1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Redirecting to https://onderzoekmetmensen.nl/en/trial/55911 [onderzoekmetmensen.nl]
Comparative Analysis of mRNA-3705 and Other Treatments for Methylmalonic Acidemia (MMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational mRNA-based therapy, mRNA-3705, and current standard-of-care treatments for Methylmalonic Acidemia (MMA). The information is compiled from preclinical studies, clinical trial data, and published research to offer an objective overview for the scientific community.
Introduction to Methylmalonic Acidemia (MMA)
Methylmalonic Acidemia (MMA) is a rare, life-threatening inborn error of metabolism caused by the deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This deficiency disrupts the normal breakdown of certain amino acids (isoleucine, valine, methionine, and threonine) and odd-chain fatty acids, leading to the accumulation of toxic metabolites, primarily methylmalonic acid.[1][2] This buildup can cause severe metabolic instability, including metabolic acidosis, hyperammonemia, and long-term complications affecting multiple organs, such as the kidneys and brain.[1][2]
Overview of Treatment Strategies
Current management of MMA primarily focuses on dietary restrictions and supportive care to minimize the production of toxic metabolites and manage acute metabolic crises. In severe cases, organ transplantation is considered. mRNA-3705 represents a novel therapeutic approach that aims to address the underlying genetic defect by providing the instructions for cells to produce a functional MUT enzyme.[3][4]
Data Presentation: Comparative Tables
The following tables summarize the available quantitative data for mRNA-3705 and other MMA treatments. It is crucial to note that the data for mRNA-3705 is derived from preclinical animal models, while the data for other treatments are from clinical studies in human patients.
Table 1: Efficacy of MMA Treatments
| Treatment | Key Efficacy Endpoints | Quantitative Data | Source |
| mRNA-3705 (preclinical) | Hepatic MUT Protein Expression | 2.1-3.4-fold higher expression than first-generation mRNA-3704 in mouse models.[5] | Preclinical Study[5] |
| Plasma Methylmalonic Acid Reduction | Greater and more sustained reductions in mouse models compared to mRNA-3704.[5] | Preclinical Study[5] | |
| Dietary Management | Metabolic Stability | Highly variable outcomes depending on adherence and individual patient factors.[6] | Clinical Observation[6] |
| Natural Protein Intake | In a European survey, 72% of centers prescribed natural protein below safe levels for non-B12 responsive MMA.[7] | Survey[7] | |
| Vitamin B12 Supplementation | Serum MMA Reduction | Significant reduction in patients with B12-responsive MMA. | Clinical Studies |
| L-Carnitine Supplementation | Excretion of Toxic Metabolites | Increases urinary excretion of propionylcarnitine, aiding in detoxification.[1] | Clinical Observation[1] |
| Carglumic Acid | Emergency Room Admissions for Hyperammonemia | 51% reduction in ER admissions over a 2-year period compared to standard treatment (6.31 vs. 12.76 mean admissions, p=0.0095).[8][9] | Randomized Clinical Trial[8][9] |
| Peak Ammonia Level Reduction | Median peak ammonia level reduced from 250 µmol/L to 103 µmol/L after treatment.[10] | Observational Study[10] | |
| Liver Transplantation | Patient Survival Rate | Pooled estimate of 99.9% after transplantation.[11] | Systematic Review & Meta-Analysis[11] |
| Metabolic Eradication of Crises | Pooled estimate of 100%.[11] | Systematic Review & Meta-Analysis[11] | |
| Normalization of Kidney Function | 61.5% in transplanted patients.[11] | Systematic Review & Meta-Analysis[11] |
Table 2: Safety and Limitations of MMA Treatments
| Treatment | Common Side Effects / Limitations | Quantitative Data | Source |
| mRNA-3705 (investigational) | Infusion-related reactions, development of anti-drug antibodies. | Clinical trial is ongoing to evaluate safety in humans.[3][12][13][14] | Phase 1/2 Clinical Trial Protocol[3][12][13][14] |
| Dietary Management | Risk of nutritional deficiencies, poor growth, challenges with adherence. | Highly variable impact on growth and nutritional status.[6] | Clinical Observation[6] |
| Vitamin B12 Supplementation | Only effective for specific, responsive forms of MMA. | Not applicable for all MMA patients. | Clinical Practice |
| L-Carnitine Supplementation | Generally well-tolerated. | Clinical Practice | |
| Carglumic Acid | Vomiting, abdominal pain, headache. | Clinical Trial Data | |
| Liver Transplantation | Surgical risks, lifelong immunosuppression, graft rejection, infections. | Pooled incidence of rejection: 18.4%; vascular complications: 7.7%.[11] Post-transplant mortality reported in 11% of MMA patients in a literature review.[15] | Systematic Review & Meta-Analysis[11], Literature Review[15] |
Experimental Protocols
mRNA-3705 Preclinical Efficacy Study (Mouse Model)
-
Objective: To evaluate the efficacy of a second-generation mRNA therapy (mRNA-3705) in increasing hepatic MUT protein expression and reducing plasma methylmalonic acid in mouse models of MMA.
-
Methodology:
-
Animal Models: Two different mouse models of MMA were utilized.
-
Treatment Administration: mRNA-3705, encapsulated in a lipid nanoparticle (LNP), was administered intravenously (IV) to the mice. A first-generation product, mRNA-3704, was used as a comparator.
-
Protein Expression Analysis: Liver tissues were collected at specified time points post-injection. Hepatic MUT protein levels were quantified using standard protein analysis techniques (e.g., Western blot or ELISA).
-
Metabolite Analysis: Blood samples were collected to measure plasma methylmalonic acid levels using mass spectrometry.
-
Data Analysis: The levels of MUT protein and plasma methylmalonic acid were compared between the treatment groups (mRNA-3705, mRNA-3704, and control).[5]
-
Carglumic Acid Clinical Trial for Hyperammonemia
-
Objective: To evaluate the long-term effectiveness of carglumic acid in reducing the number of emergency room (ER) admissions due to hyperammonemia in patients with PA and MMA.
-
Methodology:
-
Study Design: A prospective, multicenter, randomized, parallel-group, open-label, controlled clinical trial.
-
Patient Population: Patients aged ≤ 15 years with a confirmed diagnosis of PA or MMA.
-
Intervention: Patients were randomized to receive either standard treatment alone or standard treatment with the addition of carglumic acid (50 mg/kg/day in divided doses).
-
Primary Outcome: The number of ER admissions due to hyperammonemia over a two-year follow-up period.
-
Data Collection: Data on ER admissions, plasma ammonia levels, and other biomarkers were collected throughout the study.
-
Statistical Analysis: The number of ER admissions between the two groups was compared using appropriate statistical methods (e.g., Poisson regression).[9]
-
Mandatory Visualization
References
- 1. Methylmalonic and Propionic Acidemias: Clinical Management Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for the diagnosis and management of methylmalonic acidaemia and propionic acidaemia: First revision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. News Release [feeds.issuerdirect.com]
- 5. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metabolic.ie [metabolic.ie]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Long-term effectiveness of carglumic acid in patients with propionic acidemia (PA) and methylmalonic acidemia (MMA): a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term effectiveness of carglumic acid in patients with propionic acidemia (PA) and methylmalonic acidemia (MMA): a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-World Experience of Carglumic Acid for Methylmalonic and Propionic Acidurias: An Interim Analysis of the Multicentre Observational PROTECT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of liver transplantation for methylmalonic acidemia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Trial Details [trials.modernatx.com]
- 14. mRNA-3705 for Methylmalonic Acidemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. d-nb.info [d-nb.info]
A Comparative Analysis of mRNA-3705 for Methylmalonic Acidemia: Unraveling Long-Term Safety and Efficacy Data
An in-depth examination of the investigational mRNA therapy, mRNA-3705, reveals a promising avenue for the treatment of isolated methylmalonic acidemia (MMA) due to methylmalonyl-CoA mutase (MUT) deficiency. This guide provides a comprehensive comparison with existing treatment modalities, supported by available preclinical and emerging clinical data, detailed experimental protocols, and visual representations of the therapeutic mechanism and study workflow.
Executive Summary
Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder with limited therapeutic options.[1] The current standards of care, including dietary restrictions and, in severe cases, liver or combined liver-kidney transplantation, present significant challenges and variable long-term outcomes.[2][3] mRNA-3705, a novel investigational therapy by Moderna, is designed to address the root cause of MMA by delivering messenger RNA (mRNA) that instructs the body's cells to produce the functional MUT enzyme.[1] Preclinical studies have demonstrated its potential, and an ongoing Phase 1/2 clinical trial is currently evaluating its long-term safety and efficacy in humans. This guide synthesizes the available data to provide a comparative overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Restoring Enzyme Function
mRNA-3705 is composed of an mRNA sequence encoding the human MUT enzyme, encapsulated within a lipid nanoparticle (LNP).[1] This LNP delivery system facilitates the uptake of the mRNA by cells, primarily in the liver. Once inside the cell, the mRNA is translated by the cellular machinery to produce the functional MUT enzyme, thereby restoring the deficient metabolic pathway.
Comparative Efficacy and Safety
A direct long-term comparison between mRNA-3705 and other treatments is challenging due to the ongoing nature of the clinical trial for mRNA-3705. However, available interim data for mRNA-3705 and published long-term data for standard of care and liver transplantation provide a basis for a preliminary comparison.
Quantitative Data Summary
| Treatment Modality | Efficacy Outcomes | Safety and Tolerability | Long-Term Outlook |
| mRNA-3705 (Interim Clinical Data) | Dose-dependent reductions in blood methylmalonic acid levels observed.[4] | Generally well-tolerated to date with no discontinuations due to safety and no events meeting protocol-defined dose-limiting toxicity criteria as of August 2023.[5] | Long-term safety and efficacy are under evaluation in an ongoing extension study.[2] |
| Standard of Care (Dietary Management) | Variable metabolic control; episodes of metabolic decompensation can still occur.[2][6] | Requires strict lifelong adherence to a protein-restricted diet, which can impact quality of life.[6] | Long-term complications such as neurologic impairment and chronic kidney disease are common.[2] |
| Liver Transplantation | Significant reduction in plasma and urine MMA levels; improved metabolic stability and liberalization of diet.[3][7] | High patient and graft survival rates (over 90% at 10 years in one study).[8] However, risks of surgery, immunosuppression, and organ rejection are present.[3] | May not prevent the progression of renal and neurological complications.[9] |
Experimental Protocols
mRNA-3705 Clinical Trial (Landmark Study - NCT04899310)
The ongoing Phase 1/2 "Landmark study" is an open-label, multicenter trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in participants with isolated MMA due to MUT deficiency.[10][11]
Study Design:
-
Part 1 (Dose Optimization): Participants receive intravenous (IV) infusions of mRNA-3705 at varying doses and frequencies (e.g., every 2 or 3 weeks) to determine the optimal dose.[10]
-
Part 2 (Dose Expansion): A larger cohort of participants will receive the selected optimal dose of mRNA-3705 to further evaluate safety and efficacy.[10]
-
Extension Study (NCT05295433): Participants who complete the main study can enroll in a long-term extension study to continue receiving mRNA-3705 and be monitored for long-term safety and efficacy.[2]
Key Inclusion Criteria:
-
Confirmed diagnosis of isolated MMA due to MUT deficiency.[12]
-
Age 1 year and older.[12]
-
Body weight ≥11.0 kg.[12]
Key Exclusion Criteria:
-
Previous organ transplantation.[12]
-
Clinically significant medical conditions that could interfere with the study.[12]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Clinical outcome of long-term management of patients with vitamin B12-unresponsive methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term outcome of methylmalonic aciduria after kidney, liver, or combined liver-kidney transplantation: The French experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irp.cdn-website.com [irp.cdn-website.com]
- 5. s29.q4cdn.com [s29.q4cdn.com]
- 6. mdpi.com [mdpi.com]
- 7. Long-term clinical outcomes and health-related quality of life in patients with isolated methylmalonic acidemia after liver transplantation: experience from the largest cohort study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. research.chop.edu [research.chop.edu]
- 12. Trial Details [trials.modernatx.com]
Validating the Anti-Tumor Effects of CB3717 In Vivo: A Comparative Guide
For researchers and drug development professionals, understanding the in vivo efficacy of anti-cancer compounds is paramount. This guide provides an objective comparison of the anti-tumor effects of CB3717, a potent thymidylate synthase (TS) inhibitor, with its structural analog and clinical successor, ICI D1694 (raltitrexed). The information presented is supported by experimental data from preclinical in vivo studies, offering insights into their therapeutic potential and underlying mechanisms of action.
Comparative Efficacy of CB3717 and ICI D1694 In Vivo
CB3717 and ICI D1694 are both antifolate compounds that exert their cytotoxic effects by inhibiting thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.[1][2] Inhibition of TS leads to "thymineless death" in rapidly proliferating cancer cells.[3] While CB3717 showed early promise, its clinical development was hampered by dose-limiting nephrotoxicity.[2] ICI D1694 was developed as a more water-soluble analog with a reduced potential for kidney damage.[2]
A key preclinical study directly compared the in vivo anti-tumor activity of a desamino analog of CB3717 with other antifolates in a murine leukemia L1210 model. This provides valuable, albeit indirect, evidence for the potency of the core chemical scaffold.
| Drug | Animal Model | Tumor Cell Line | Dosing Regimen | Efficacy | Reference |
| 2-desamino-CB3717 | Mice | L1210 Leukemia | 50 mg/kg daily for 5 days | ~75% cure rate |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting in vivo data. Below is a generalized protocol for assessing the anti-tumor efficacy of antifolate drugs in a murine leukemia model, based on common practices in the field.
Animal Model:
-
Species: DBA/2 mice are often used for the L1210 leukemia model.[4]
-
Cell Line: L1210 murine leukemia cells.
-
Implantation: 1 x 10^6 L1210 cells are injected intraperitoneally into the mice.[4]
Drug Administration:
-
Vehicle: The drug is typically dissolved in a suitable vehicle, such as a sterile saline solution, for injection.
-
Route of Administration: Intraperitoneal (IP) injection is a common route for this model.[4]
-
Dosing Schedule: Treatment is often initiated a day or two after tumor cell inoculation and can be administered daily for a set number of days (e.g., 5 days).
Efficacy Evaluation:
-
Endpoint: The primary endpoint is typically an increase in the lifespan of the treated mice compared to a control group receiving the vehicle alone. Survival is monitored daily.
-
Tumor Burden: In solid tumor models, tumor volume would be measured at regular intervals.
Signaling Pathways and Mechanisms
The primary mechanism of action for both CB3717 and ICI D1694 is the inhibition of thymidylate synthase. This leads to a cascade of downstream events culminating in cell death.
Caption: Inhibition of thymidylate synthase by CB3717/Raltitrexed.
Upon entering the cell, these antifolates are polyglutamylated, which enhances their intracellular retention and inhibitory potency against TS.[3]
Resistance Mechanisms: Resistance to thymidylate synthase inhibitors can develop through several mechanisms, providing alternative pathways for tumor cell survival.
Caption: Key mechanisms of resistance to thymidylate synthase inhibitors.
Experimental Workflow
The process of validating the anti-tumor effects of a compound like CB3717 in vivo follows a structured workflow, from initial hypothesis to data analysis.
Caption: A typical workflow for an in vivo anti-tumor efficacy study.
References
- 1. Raltitrexed - Wikipedia [en.wikipedia.org]
- 2. The renal effects of N10-propargyl-5,8-dideazafolic acid (CB3717) and a non-nephrotoxic analogue ICI D1694, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 4. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of CB3717 and 5-Fluorouracil in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key chemotherapeutic agents, CB3717 and 5-Fluorouracil (5-FU), focusing on their mechanisms of action and effects on colon cancer cells. While direct comparative studies with extensive quantitative data are limited, this document synthesizes available information to offer a comprehensive overview for research and drug development purposes.
At a Glance: Key Differences and Mechanisms
CB3717 and 5-Fluorouracil are both antimetabolite drugs that ultimately disrupt DNA synthesis in rapidly dividing cancer cells by inhibiting the enzyme Thymidylate Synthase (TS). However, their precise mechanisms of action and cellular effects exhibit notable differences.
CB3717 (N¹⁰-propargyl-5,8-dideazafolic acid) is a specific and potent quinazoline-based inhibitor of thymidylate synthase. Its cytotoxic effects are understood to be solely mediated through the direct inhibition of this enzyme. This targeted action leads to a depletion of thymidylate, a crucial precursor for DNA synthesis. The inhibition of TS by CB3717 results in an accumulation of deoxyuridine triphosphate (dUTP), which is subsequently misincorporated into DNA. The cellular DNA repair machinery attempts to excise the uracil, leading to DNA strand breaks and ultimately triggering cell death. A key feature of CB3717's action is its intracellular conversion into polyglutamate derivatives. These polyglutamated forms are even more potent inhibitors of TS and are retained within the cancer cells for longer periods, prolonging the enzymatic inhibition.
5-Fluorouracil (5-FU) , a cornerstone in colon cancer chemotherapy, functions through a more multifaceted mechanism. It is a prodrug that is converted intracellularly into several active metabolites. One of its key metabolites, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme and leading to "thymineless death," similar to CB3717. However, other active metabolites of 5-FU, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), contribute to its cytotoxicity by being incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and function and leads to DNA damage, further contributing to cell death. Recent research also suggests that in gastrointestinal cancers, 5-FU may primarily exert its cytotoxic effects by interfering with RNA synthesis.
Performance Data: An Indirect Comparison
Table 1: IC50 Values for 5-Fluorouracil in Human Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| HCT-116 | 1.39 - 5.0 | 48 - 72 hours | [1] |
| HT-29 | 5.17 - 25 | 48 - 72 hours | [1][2] |
| SW620 | ~13 | 48 hours | |
| COLO-205 | 3.2 | Not Specified | |
| DLD-1 | Not Specified | Not Specified |
Note: IC50 values for 5-FU can vary significantly depending on the specific assay and conditions used.
Table 2: Cytotoxicity Data for CB3717 in Cancer Cell Lines (Colon Cancer Data Limited)
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| L1210 (Murine Leukemia) | ~0.05 | Not Specified | |
| A549 (Human Lung Carcinoma) | ~3 | 24 hours | [3] |
| Human Colon Cancer Lines | Not Specified | Not Specified |
Note: Specific IC50 values for CB3717 in human colon cancer cell lines are not well-documented in the available literature.
Impact on Cell Cycle and Apoptosis
5-Fluorouracil
Studies have consistently shown that 5-FU induces cell cycle arrest, primarily in the S-phase, as a result of the depletion of thymidine triphosphate required for DNA replication. This S-phase arrest is a hallmark of its mechanism of action. Furthermore, 5-FU is a potent inducer of apoptosis in colon cancer cells. The induction of apoptosis is a complex process involving both p53-dependent and -independent pathways and is mediated by the modulation of Bcl-2 family proteins.
CB3717
While specific quantitative data on apoptosis rates and cell cycle effects of CB3717 in colon cancer cells are scarce, its mechanism of action strongly suggests that it would also induce S-phase arrest due to the inhibition of DNA synthesis. The resulting DNA damage from uracil misincorporation is a potent trigger for apoptosis. One study indicated that the efficacy of 5-fluorouracil is not enhanced by the addition of CB3717, suggesting they operate on the same critical pathway.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of CB3717
Caption: Mechanism of action of CB3717 in colon cancer cells.
Signaling Pathway of 5-Fluorouracil
Caption: Multifaceted mechanism of action of 5-Fluorouracil.
Comparative Experimental Workflow
Caption: A typical workflow for comparing cytotoxic drugs.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may need to be optimized for particular cell lines and laboratory conditions.
Cell Viability/IC50 Determination (MTT Assay)
-
Cell Seeding: Seed colon cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of CB3717 or 5-FU. Include a vehicle-only control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat colon cancer cells with the desired concentrations of CB3717 or 5-FU for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat colon cancer cells with CB3717 or 5-FU.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Washing and Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
Both CB3717 and 5-Fluorouracil are effective inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis. While 5-FU has a broader mechanism of action that includes RNA and DNA incorporation, CB3717 offers a more targeted approach. The lack of direct comparative in vitro studies in colon cancer cell lines highlights a gap in the current literature. Further research directly comparing these two agents under standardized conditions is warranted to fully elucidate their relative potency and therapeutic potential in colon cancer. This guide provides a foundational understanding to inform such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of the thymidylate synthetase inhibitor CB3717 (N10-propargyl-5,8-dideazafolic acid) in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of CB3717 for Thymidylate Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CB3717, a potent inhibitor of thymidylate synthase (TS), with alternative TS inhibitors. The information presented is supported by experimental data to validate the specificity and performance of these compounds, aiding in the selection of appropriate research tools and potential therapeutic agents.
Introduction to Thymidylate Synthase Inhibition
Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The inhibition of TS leads to a depletion of dTMP, ultimately causing "thymineless death" in rapidly dividing cells, particularly cancer cells. This makes TS a well-established and critical target for anticancer therapies.
CB3717 (N¹⁰-propargyl-5,8-dideazafolic acid) is a quinazoline-based antifolate that acts as a potent and specific inhibitor of TS. Its mechanism of action involves competing with the natural substrate, 5,10-methylenetetrahydrofolate, for binding to the enzyme.[1][2] This guide will delve into the specificity of CB3717 for TS, compare its performance with other TS inhibitors, and provide detailed experimental protocols for validation.
Comparative Analysis of Thymidylate Synthase Inhibitors
The efficacy and specificity of a TS inhibitor are determined by several factors, including its binding affinity for TS, its interaction with other cellular targets, its cellular uptake, and its subsequent intracellular metabolism. The following tables summarize quantitative data for CB3717 and a selection of alternative TS inhibitors.
Data Presentation
Table 1: In Vitro Inhibition of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)
| Inhibitor | Target | Ki (Inhibition Constant) | Notes |
| CB3717 | Human Thymidylate Synthase | 4.9 nM [1][3][4] | Competitive inhibitor with respect to 5,10-methylenetetrahydrofolate. |
| Human Dihydrofolate Reductase | 23 nM[1][3][4] | Indicates some off-target activity. | |
| L1210 TS (Polyglutamated) | di-glutamate: ~0.19 nMtri-glutamate: ~0.056 nMtetra-glutamate: ~0.041 nMpenta-glutamate: ~0.043 nM | Polyglutamation significantly increases potency (26 to 119-fold).[5] | |
| Raltitrexed (ZD1694) | Thymidylate Synthase | 60 nM[6] | Polyglutamated forms are ~60-70 fold more potent (Ki of tetraglutamate = 1 nM).[7] |
| Pemetrexed (LY231514) | Thymidylate Synthase | Low nM range (varies by study)[8] | Multi-targeted antifolate, also inhibits DHFR and GARFT.[9] |
| BW1843U89 | Thymidylate Synthase | 0.09 nM[7] | Polyglutamation (to diglutamate) does not increase TS inhibition.[7] |
| Nolatrexed (AG337) | Human Thymidylate Synthase | 11 nM[1][10] | Non-competitive inhibitor. |
| ZD9331 | Thymidylate Synthase | 0.4 nM[7] | Designed to not be a substrate for folylpolyglutamate synthetase (FPGS).[7] |
| Methotrexate | Dihydrofolate Reductase | 3.4 pM[11] | Primarily a DHFR inhibitor, but its polyglutamated forms also inhibit TS.[12] |
Table 2: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | IC50 | Notes |
| Pemetrexed | HT29 (Colon) | 5.10 µg/ml | 24-hour exposure.[9] |
| WiDr (Colon) | 1.14 µg/ml | 24-hour exposure.[9] | |
| SW620 (Colon) | 0.87 µg/ml | 24-hour exposure.[9] | |
| LS174T (Colon) | 1.05 µg/ml | 24-hour exposure.[9] | |
| Raltitrexed | L1210 (Leukemia) | 9 nM[10][13] | |
| Nolatrexed | Murine and Human Cell Lines | 0.39 - 6.6 µM[1] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., drug exposure time). The data presented here are from different studies and are for illustrative purposes. Direct head-to-head comparisons within a single study are limited in the available literature.
Mandatory Visualization
Caption: Mechanism of Thymidylate Synthase Inhibition by CB3717 and Alternatives.
Caption: Generalized Workflow for a Tritium Release Thymidylate Synthase Inhibition Assay.
Experimental Protocols
Protocol 1: Thymidylate Synthase Activity Assay (Tritium Release Method)
This protocol is a widely used method to determine the catalytic activity of TS and to evaluate the potency of its inhibitors.
1. Materials and Reagents:
-
Purified recombinant human thymidylate synthase
-
[5-³H]dUMP (tritiated deoxyuridine monophosphate)
-
dUMP (unlabeled)
-
5,10-methylenetetrahydrofolate (CH₂H₄folate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol
-
CB3717 and other test inhibitors
-
Activated charcoal slurry
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
2. Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the purified TS to the desired concentration in the assay buffer.
-
Prepare a substrate mixture containing a known concentration of dUMP and a tracer amount of [5-³H]dUMP in the assay buffer.
-
Prepare the cofactor solution (CH₂H₄folate) in the assay buffer.
-
-
Inhibitor Preparation:
-
Dissolve the inhibitors (e.g., CB3717) in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.
-
-
Reaction Setup:
-
In microcentrifuge tubes, combine the assay buffer, substrate mixture, cofactor solution, and varying concentrations of the inhibitor.
-
Include control reactions with no inhibitor and no enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the diluted TS to each tube.
-
Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an equal volume of ice-cold activated charcoal slurry. The charcoal binds to the unreacted [5-³H]dUMP.
-
Vortex the tubes and incubate on ice for 10 minutes.
-
Centrifuge the tubes at high speed to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant, which contains the released tritiated water ([³H]H₂O), to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate the amount of product formed based on the measured radioactivity.
-
Determine the percentage of TS inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of TS inhibitors on cancer cell lines.
1. Materials and Reagents:
-
Cancer cell lines of interest (e.g., HT29, WiDr)
-
Complete cell culture medium
-
CB3717 and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the TS inhibitors in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors.
-
Include control wells with medium only (no cells) and medium with vehicle (e.g., DMSO) but no inhibitor.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
CB3717 is a potent inhibitor of thymidylate synthase, demonstrating high affinity for its target enzyme. However, its specificity is not absolute, as it also exhibits inhibitory activity against dihydrofolate reductase at slightly higher concentrations. A key feature of CB3717 is the significant enhancement of its inhibitory potency upon intracellular polyglutamation, a property shared by some, but not all, alternative TS inhibitors like raltitrexed and pemetrexed.
The clinical development of CB3717 was halted due to nephrotoxicity, which led to the development of second and third-generation TS inhibitors with improved safety profiles and varied pharmacological properties. The choice of a TS inhibitor for research or therapeutic development should consider not only its direct enzymatic inhibition but also its cellular transport, metabolism, and potential for off-target effects. The experimental protocols provided in this guide offer a framework for the validation and comparative analysis of these critical parameters.
References
- 1. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. Real-World Results of Raltitrexed Combined with S-1 and Bevacizumab in Heavily Pretreated Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pemetrexed (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 11. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal and Safety Protocols for LOCTITE CB 3705
The following provides a comprehensive guide to the proper disposal and safe handling of LOCTITE CB 3705, a combustible liquid that is harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Essential Safety and Handling Information
Before handling LOCTITE this compound, it is imperative to obtain and review the product's Safety Data Sheet (SDS). All safety precautions must be understood and followed.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: An apron or body suit is recommended to prevent skin contact.[1]
-
Eye and Face Protection: Use protective eye and face protection.[1]
Handling Precautions:
-
Use only in a well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Avoid breathing mist or vapors.[1]
-
Wash any affected area thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
Step-by-Step Disposal Procedure
Disposal of LOCTITE this compound and its container must be carried out in accordance with all applicable federal, state, provincial, and local regulations.[1]
-
Containment of Spills: In the event of a spill, prevent the material from entering water systems.[1]
-
Absorbent Material: Soak up the spilled product with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[1]
-
Collection: Scrape up the absorbed material and place it into a closed container for disposal.[1]
-
Storage Before Disposal: Store the closed container in a well-ventilated place until it is ready for disposal.[1] The product should be stored locked up.[1]
-
Final Disposal: Dispose of the contents and container according to federal, state, provincial, and local governmental regulations.[1]
Chemical and Physical Properties
The following table summarizes the key quantitative data for LOCTITE this compound.
| Property | Value |
| Physical State | Liquid, Paste[1] |
| Color | Beige[1] |
| Odor | Mild[1] |
| Vapor Pressure | < 5.0 mm Hg (at 20 °C / 68°F)[1] |
| Boiling Point/Range | > 93 °C (> 199.4 °F)[1] |
| Density/Relative Density | 1.12[1] |
| Relative Vapor Density | > 1 (at 20 °C)[1] |
| Flash Point | 84 °C (183.2 °F) Closed Cup[1] |
| VOC Content | 0 %; 0 g/l (calculated)[1] |
Note: Experimental protocols for the cited data were not available in the provided search results.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of LOCTITE this compound.
Caption: Logical workflow for the safe disposal of LOCTITE this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling CB 3705
For researchers, scientists, and drug development professionals working with the potent thymidylate synthase inhibitor CB 3705, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. This compound, also known as 5,8-Dideazafolic acid, is a folate analog antimetabolite investigated for its antineoplastic properties. Due to its cytotoxic nature, stringent handling protocols are necessary to minimize exposure risks.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemotherapy-rated gloves | Double gloving is required. The outer glove should be changed immediately if contaminated. Both gloves should be changed regularly, at least every hour during prolonged handling.[1] |
| Body Protection | Protective gown | Must be a solid-front, back-closing gown made of a non-permeable material with long sleeves and tight-fitting cuffs.[1] |
| Eye and Face Protection | Safety goggles and face shield | To protect against splashes of liquids and fine particulates. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher-level respirator should be used, especially when handling the powder form or when there is a risk of aerosolization. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound should be stored in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
Preparation and Handling:
-
All manipulations of this compound, including weighing and reconstitution, must be performed in a certified Class II Type B2 biological safety cabinet (BSC) or a chemical fume hood that is exhausted to the outside.[1]
-
Use Luer-Lok syringes and closed-system transfer devices (CSTDs) to minimize the risk of spills and aerosol generation.
-
Work surfaces should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.
-
After handling, all surfaces must be decontaminated. A 70% isopropyl alcohol solution is generally acceptable for decontamination.[1]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Spill: A chemotherapy spill kit must be readily available.[1] For small spills (less than 5 mL), trained personnel wearing appropriate PPE should absorb the spill with absorbent pads, then clean the area with a detergent solution followed by water.[1] For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound | Labeled hazardous chemical waste container | To be collected and disposed of by a licensed hazardous waste management company. |
| Contaminated "Soft" Waste (Gloves, Gowns, Wipes) | Yellow chemotherapy waste bags or containers | Incineration at a permitted facility.[2][3] |
| Contaminated Sharps (Needles, Syringes) | Yellow, puncture-proof chemotherapy sharps container | Incineration at a permitted facility.[2][3] |
| Contaminated Liquid Waste | Leak-proof, labeled hazardous waste container | To be collected and disposed of by a licensed hazardous waste management company. Do not dispose of down the drain.[4] |
All waste containers must be clearly labeled with "Chemotherapeutic Waste" or "Cytotoxic Waste".[4]
Signaling Pathway and Experimental Workflow
This compound functions by inhibiting thymidylate synthase (TS), a crucial enzyme in the DNA synthesis pathway. This inhibition leads to a depletion of deoxythymidine monophosphate (dTMP), which is a necessary precursor for DNA replication. The lack of dTMP ultimately results in cell cycle arrest and apoptosis (cell death).
Caption: Mechanism of action of this compound as a thymidylate synthase inhibitor.
The following diagram illustrates a general workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A typical workflow for the safe handling of this compound in a research laboratory.
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling the potent cytotoxic agent this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
